molecular formula C8H5ClN2O B3030609 2-Chloro-1,7-naphthyridin-8(7H)-one CAS No. 930303-55-2

2-Chloro-1,7-naphthyridin-8(7H)-one

Cat. No.: B3030609
CAS No.: 930303-55-2
M. Wt: 180.59
InChI Key: QCOKYYIIWNBHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,7-naphthyridin-8(7H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOKYYIIWNBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717614
Record name 2-Chloro-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930303-55-2
Record name 2-Chloro-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 2-Chloro-1,7-naphthyridin-8(7H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the reaction scheme, experimental protocols, and quantitative data to facilitate its synthesis and further exploration by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing from 7H-[1][2]naphthyridin-8-one. The initial step involves an oxidation reaction to form the N-hydroxy intermediate, 1-hydroxy-7H-[1][2]naphthyridin-8-one. This is followed by a chlorination reaction to yield the final product.

Synthesis_Pathway A 7H-[1,7]Naphthyridin-8-one B 1-Hydroxy-7H-[1,7]naphthyridin-8-one A->B   Oxidation (m-CPBA, Chloroform) C This compound B->C   Chlorination (Oxalyl chloride, DMF)

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 1-Hydroxy-7H-[1][2]naphthyridin-8-one

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
7H-[1][2]Naphthyridin-8-oneC₈H₆N₂O146.152.3 g16Starting Material
3-Chloroperoxybenzoic acid (m-CPBA, 70%)C₇H₅ClO₃172.574.3 g17Oxidizing Agent
ChloroformCHCl₃119.38100 mL-Solvent
1-Hydroxy-7H-[1][2]naphthyridin-8-oneC₈H₆N₂O₂162.152.4 g15Product
Yield 94%

Table 2: Synthesis of this compound

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-Hydroxy-7H-[1][2]naphthyridin-8-oneC₈H₆N₂O₂162.151.1 g6.9Starting Material
Oxalyl chlorideC₂Cl₂O₂126.930.77 mL9.0Chlorinating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0945 mL-Solvent/Catalyst
This compoundC₈H₅ClN₂O180.590.72 g4.0Product
Yield 57%

Experimental Protocols

The detailed experimental procedures for the synthesis are provided below.

Synthesis of the Starting Material: 7H-[1][2]Naphthyridin-8-one

The synthesis of the starting material, 7H-[1][2]naphthyridin-8-one, is documented in the scientific literature. A general approach involves the cyclization of a substituted pyridine derivative. For a detailed protocol, please refer to: Chem. Pharm. Bull.1985 , 33(2), 626.

Step 1: Oxidation to 1-Hydroxy-7H-[1][2]naphthyridin-8-one

This procedure outlines the N-oxidation of the naphthyridinone ring system.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 7H-[1,7]naphthyridin-8-one (2.3g, 16mmol) in Chloroform (100ml) B Add 3-chloroperoxybenzoic acid (4.3g, 70%, 17mmol) A->B C Stir at room temperature for 70 hours B->C D Add methanol to dissolve the mixture C->D E Transfer residue to an amino-propyl-modified silica gel column D->E F Elute with dichloromethane/methanol E->F G Obtain 1-hydroxy-7H-[1,7]naphthyridin-8-one as a yellow solid (2.4g, 94%) F->G

Figure 2: Experimental workflow for the synthesis of 1-Hydroxy-7H-[1][2]naphthyridin-8-one.

Methodology: To a solution of 7H-[1][2]naphthyridin-8-one (2.3 g, 16 mmol) in 100 mL of chloroform, add 3-chloroperoxybenzoic acid (4.3 g, 70%, 17 mmol).[1] Stir the resulting mixture at room temperature for 70 hours.[1] Following the reaction period, add methanol to dissolve the mixture. The residue is then transferred to an amino-propyl-modified silica gel column. Elution with a dichloromethane/methanol solvent system affords 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4 g, 94% yield).[1] Mass spectrometry analysis should show MS m/e (%) = 163 (M+H+, 100).[1]

Step 2: Chlorination to this compound

This final step introduces the chlorine atom at the 2-position of the naphthyridinone core.

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend 1-hydroxy-7H-[1,7]naphthyridin-8-one (1.1g, 6.9mmol) in dry DMF (45ml) at 0°C B Add oxalyl chloride (0.77ml, 9.0mmol) dropwise A->B C Warm to room temperature and stir for 30 minutes B->C D Quench with methanol C->D E Concentrate under vacuum D->E F Dissolve residue in methanol and treat with amino-modified silica gel E->F G Evaporate solvent and purify by column chromatography (amino-propyl-modified silica gel, dichloromethane/methanol) F->G H Obtain this compound as a white solid (0.72g, 57%) G->H

Figure 3: Experimental workflow for the synthesis of this compound.

Methodology: Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1 g, 6.9 mmol) in 45 mL of dry N,N-dimethylformamide (DMF) and cool the suspension to 0°C.[1] Add oxalyl chloride (0.77 mL, 9.0 mmol) dropwise to the cooled suspension.[1] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[1] To quench the reaction, add methanol to destroy any excess oxalyl chloride. Concentrate the mixture under vacuum. Dissolve the resulting residue in methanol and treat it with amino-modified silica gel. After evaporation of the solvent, purify the residue by column chromatography on an amino-propyl-modified silica gel column, eluting with dichloromethane/methanol. This yields this compound as a white solid (0.72 g, 57% yield).[1] Mass spectrometry analysis should confirm the product with MS m/e (%) = 181 (M+H+, 100).[1]

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The presented pathway is efficient and utilizes readily available reagents, making it a practical route for researchers in academic and industrial settings. The provided quantitative data and step-by-step instructions are intended to ensure the successful replication of this synthesis.

References

In-depth Technical Guide: Mechanism of Action of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature available through public search engines does not provide a specific, detailed mechanism of action for 2-Chloro-1,7-naphthyridin-8(7H)-one. The information presented herein is synthesized from studies on structurally related naphthyridine isomers and their derivatives. The biological activities and mechanisms of these related compounds may not be directly applicable to this compound. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with direct experimental validation for the compound of interest.

Introduction to the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms.[1] This structural diversity leads to a wide range of biological activities, and various naphthyridine derivatives have been investigated for their therapeutic potential.[2][3][4] Depending on the specific isomer and the nature and position of its substituents, naphthyridines have been reported to exhibit activities including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[3][5]

The 1,7-naphthyridine core, in particular, has been explored for its potential as a tachykinin NK(1) receptor antagonist.[6] The addition of a chloro group and a keto-enol tautomerism at the 8-position, as seen in this compound, suggests the potential for unique interactions with biological targets.

Postulated Mechanisms of Action Based on Related Compounds

Given the absence of direct studies on this compound, we can infer potential mechanisms of action by examining related structures.

Enzyme Inhibition

Derivatives of the closely related 2,7-naphthyridine scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] This suggests that this compound could potentially interact with the active sites of various enzymes, a common mechanism for therapeutic intervention.

A logical workflow for investigating potential enzyme inhibition by this compound is depicted below.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Compound Library (including this compound) C High-Throughput Screening (HTS) A->C B Panel of Therapeutic Target Enzymes B->C D Dose-Response Studies (IC50 Determination) C->D Identified Hits E Mechanism of Inhibition Studies (e.g., Ki, enzyme kinetics) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G H In Silico Modeling & Docking G->H I Synthesis of Analogs G->I H->I

Caption: Workflow for Enzyme Inhibition Screening.

Receptor Antagonism

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active tachykinin NK(1) receptor antagonists.[6] This indicates that the 1,7-naphthyridine scaffold can serve as a basis for developing receptor antagonists. The specific substitutions on this compound would determine its affinity and selectivity for various receptors.

The general signaling pathway for a G-protein coupled receptor (GPCR) like the NK(1) receptor, which could be a potential target, is illustrated below. An antagonist would block the initial ligand binding step.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., Substance P) Receptor GPCR (e.g., NK(1) Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR Signaling Pathway.

Antimicrobial Activity

Various derivatives of 1,8-naphthyridine have demonstrated antibacterial properties.[5][8][9] The mechanism of action for some antibacterial naphthyridines, like nalidixic acid, involves the inhibition of bacterial DNA gyrase. The chloro and oxo functional groups on this compound could potentially contribute to interactions with bacterial enzymes or other cellular components.

Quantitative Data from Related Naphthyridine Derivatives

The following table summarizes quantitative data for various naphthyridine derivatives from the literature. This data is provided for comparative purposes and to illustrate the range of potencies observed within this class of compounds. It is crucial to note that this data is not for this compound.

Compound ClassTarget/AssayMeasurementValueReference
8-Hydroxy-2,7-naphthyridin-2-ium saltsAcetylcholinesterase (AChE)IC50Varies by derivative[7]
8-Hydroxy-2,7-naphthyridin-2-ium saltsButyrylcholinesterase (BChE)IC50Varies by derivative[7]
Axially chiral 1,7-naphthyridine-6-carboxamidesNK(1) Receptor Binding (human IM-9 cells)IC500.28 - 0.45 nM[6]
8-Hydroxy NaphthyridinesLeishmania donovani (intramacrophage)pEC50> 5 for active compounds[10]

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols based on the potential mechanisms discussed.

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant or purified target enzyme is prepared in a suitable assay buffer. A substrate that produces a detectable signal (e.g., colorimetric, fluorometric) upon enzymatic conversion is also prepared.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme, buffer, and various concentrations of the test compound or vehicle control are added to the wells of a microplate.

    • The plate is incubated for a predetermined period to allow for compound-enzyme interaction.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the signal generated from the substrate conversion using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the dose-response data to a suitable pharmacological model.

Radioligand Binding Assay for Receptor Antagonism (e.g., NK(1) Receptor)
  • Cell Culture and Membrane Preparation: A cell line expressing the target receptor (e.g., IM-9 cells for the NK(1) receptor) is cultured. Cell membranes are harvested through homogenization and centrifugation.

  • Binding Assay:

    • Cell membranes, a radiolabeled ligand (e.g., [125I]BH-SP for the NK(1) receptor), and various concentrations of this compound or a known antagonist are incubated together in a binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the broader family of naphthyridines exhibits a diverse range of biological activities, including enzyme inhibition and receptor antagonism. The structural features of this compound suggest that it may interact with various biological targets. The experimental approaches outlined in this guide provide a framework for future research to determine its specific molecular mechanism and therapeutic potential. Researchers are encouraged to perform targeted screens and mechanistic studies to fully characterize the pharmacological profile of this compound.

References

Biological Activity of 2-Chloro-1,7-naphthyridin-8(7H)-one Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific information regarding the biological activity of 2-Chloro-1,7-naphthyridin-8(7H)-one derivatives. The following guide presents data on structurally related chloro-substituted naphthyridinone isomers to provide a contextual understanding of the potential biological activities for this class of compounds. The information herein should be interpreted as a guide to potential research directions and not as a direct representation of the activity of the specified compound.

Introduction

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are recognized as "privileged structures" in medicinal chemistry. Their diverse pharmacological activities have led to the development of numerous therapeutic agents. The introduction of a chloro substituent and an oxo group can significantly modulate the biological properties of the naphthyridine scaffold, influencing factors such as metabolic stability, receptor binding affinity, and mechanism of action. This guide explores the biological activities of chloro-substituted naphthyridinone derivatives from various isomeric classes, offering insights into their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.

Anticancer Activity of Chloro-Substituted Naphthyridinone Derivatives

While specific data for this compound is unavailable, extensive research on other isomers, particularly 1,8-naphthyridinones, highlights their potential as anticancer agents. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent in vitro cytotoxicity against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Chloro-Substituted 1,8-Naphthyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
47 MIAPaCa (Pancreatic)0.41[1]
K-562 (Leukemia)0.77[1]
36 PA-1 (Ovarian)1.19[1]
29 PA-1 (Ovarian)0.41[1]
SW620 (Colon)1.4[1]

Kinase Inhibition

The 2,7-naphthyridone scaffold has emerged as a promising framework for the development of kinase inhibitors. Derivatives of this class have shown potent inhibitory activity against key kinases involved in cancer progression, such as MET, c-Kit, and VEGFR-2.

Quantitative Data: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
9k c-Kit8.5[2][3]
10l VEGFR-256.5[2][3]
10r VEGFR-231.7[2][3]
13f METNot specified (potent)[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

Kinase activity can be measured using various in vitro assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or radiometric assays.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. In an ELISA-based assay, this may involve using a phosphorylation-specific antibody that is subsequently detected with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

  • Data Analysis: The kinase activity is measured as a function of the compound concentration, and the IC50 value is calculated.

Signaling Pathways

Naphthyridinone derivatives, particularly those exhibiting kinase inhibitory activity, can modulate various signaling pathways critical for cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Naphthyridinone Naphthyridinone Derivative Naphthyridinone->RTK Inhibition

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

Experimental_Workflow_MTT A Seed Cancer Cells in 96-well Plate B Treat with Naphthyridinone Derivatives (Varying Conc.) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

While the biological activity of this compound derivatives remains to be elucidated, the broader family of chloro-substituted naphthyridinones demonstrates significant potential in drug discovery, particularly in the fields of oncology and immunology. The data from related isomers suggest that this specific scaffold could exhibit interesting anticancer and kinase inhibitory properties. Further synthesis and biological evaluation of this compound derivatives are warranted to explore their therapeutic potential and define their mechanism of action. Researchers are encouraged to use the information on related compounds as a starting point for their investigations into this novel chemical space.

References

Spectroscopic and Synthetic Profile of 2-Chloro-1,7-naphthyridin-8(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: 2-chloro-7,8-dihydro-1,7-naphthyridin-8-one

  • Synonyms: 2-Chloro-1,7-naphthyridin-8(7H)-one

  • CAS Number: 930303-55-2

  • Molecular Formula: C₈H₅ClN₂O

  • Molecular Weight: 180.59 g/mol

Spectroscopic Data

Mass Spectrometry

A reliable mass spectrometry data point has been reported for this compound, confirming its molecular weight.

Technique Ionization Mode m/z Relative Intensity (%) Interpretation
Mass SpectrometryESI+181100[M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ¹H and ¹³C NMR data for this compound have not been found in the reviewed scientific literature. However, based on the analysis of related naphthyridine and chloropyridine structures, the following table presents predicted chemical shifts (δ) in ppm. These predictions are intended to serve as a guide for the initial analysis of experimentally obtained spectra.

Table 2.1: Predicted ¹H NMR Spectral Data

Position Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-3~6.8d~2.5
H-4~7.9d~2.5
H-5~7.5dd~8.0, ~4.5
H-6~8.2dd~8.0, ~1.5
N-H (7)~11-12br s-

Table 2.2: Predicted ¹³C NMR Spectral Data

Position Predicted δ (ppm)
C-2~150
C-3~115
C-4~140
C-4a~120
C-5~125
C-6~135
C-8~160
C-8a~145
Infrared (IR) Spectroscopy

Experimental IR data for this compound is currently unavailable. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 2.3: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3100 - 3000
C=O (Amide)Stretching1680 - 1650
C=N, C=CStretching1600 - 1450
C-ClStretching800 - 600

Synthesis Protocol

A two-step synthesis for this compound has been documented, starting from 7H-[1][2]naphthyridin-8-one.

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one
  • To a solution of 7H-[1][2]naphthyridin-8-one (2.3g, 16mmol) in 100ml of chloroform, add 3-chlorobenzoic acid (4.3g, 70%, 17mmol).

  • Stir the mixture at room temperature for 70 hours.

  • Dissolve the resulting mixture by adding methanol.

  • Transfer the residue to an amino-propyl-modified silica gel column.

  • Elute with a dichloromethane/methanol solvent system to obtain 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4g, 94% yield).

    • Mass Spec: MS m/e (%) = 163 (M+H⁺, 100)

Step 2: Synthesis of this compound
  • Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1g, 6.9mmol) in 45ml of dry N,N-dimethylformamide (DMF) and cool to 0°C.

  • Add oxalyl chloride (0.77ml, 9.0mmol) dropwise to the suspension.

  • After the addition is complete, warm the mixture to room temperature and stir for 30 minutes.

  • Quench the excess oxalyl chloride by adding methanol.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in methanol and treat with amino-modified silica gel.

  • Evaporate the solvent and purify the residue using an amino-propyl-modified silica gel column.

  • Elute with a dichloromethane/methanol solvent system to yield this compound as a white solid (0.72g, 57% yield).

    • Mass Spec: MS m/e (%) = 181 (M+H⁺, 100)

Experimental Methodologies

The following are generalized protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid for ESI+).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination cluster_end Final Product start 7H-[1,7]naphthyridin-8-one reagent1 3-Chlorobenzoic Acid Chloroform, RT, 70h intermediate 1-hydroxy-7H-[1,7] naphthyridin-8-one reagent1->intermediate reagent2 Oxalyl Chloride DMF, 0°C to RT intermediate->reagent2 end This compound reagent2->end

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms analysis Structure Elucidation & Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for spectroscopic analysis of the synthesized compound.

References

Technical Guide: Crystal Structure and Analysis of a 2-Chloro-1,7-naphthyridin-8(7H)-one Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the crystal structure of 2-Chloro-1,7-naphthyridin-8(7H)-one did not yield publicly available crystallographic data. This guide therefore presents a detailed analysis of the closely related and structurally significant analogue, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one , for which complete crystal structure data has been determined and published. The methodologies and data presented herein provide a valuable reference for researchers in medicinal chemistry and drug development working with the naphthyridine scaffold.

Introduction

Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution patterns on the naphthyridine core can profoundly influence their biological activity and physicochemical properties. Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides a comprehensive overview of the crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, serving as a pertinent case study for the broader class of chloro-substituted naphthyridinones.

Crystallographic Data

The single-crystal X-ray diffraction data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one reveals a monoclinic crystal system. The key crystallographic parameters and data collection details are summarized in Table 1.[2]

Table 1: Crystal Data and Structure Refinement for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one [2]

ParameterValue
Chemical FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3983 (4)
b (Å)13.8786 (5)
c (Å)13.5643 (5)
β (°)107.663 (3)
Volume (ų)1685.86 (11)
Z8
RadiationCu Kα (λ = 1.54178 Å)
Temperature (K)100
Density (calculated)1.660 Mg/m³
Absorption Coefficient (mm⁻¹)3.80
Crystal Size (mm)0.14 × 0.12 × 0.08
Reflections Collected12070
Independent Reflections3061
Rint0.032
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
Goodness-of-fit on F²1.05

Experimental Protocols

Synthesis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[2][3]

The synthesis of the title compound was achieved through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.

Workflow for Synthesis and Crystallization

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_crystallization Crystallization A Methyl 4-chloro-3-(prop-1-ynyl)picolinate D Reaction Mixture A->D B Hydroxylamine B->D C MeOH/KOH Solution C->D E Quench with Acetic Acid D->E F Triturate in Ethyl Acetate E->F G Filter and Collect Filtrate F->G H Concentrate and Dry Solid G->H I Dissolve in Methanol:Dichloromethane (1:1) H->I J Heat at 50°C to Dryness I->J K Obtain Crystals for X-ray Diffraction J->K

Caption: Workflow for the synthesis and crystallization of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.

Single-Crystal X-ray Diffraction[2]

A suitable crystal was selected and mounted on a Bruker APEXII CCD area-detector diffractometer. Data was collected at 100 K using Cu Kα radiation. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.

Molecular and Crystal Structure

The asymmetric unit of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one contains two independent molecules with nearly identical geometries.[2] The naphthyridine ring system is essentially planar. In the crystal, the molecules form dimeric aggregates through O—H···O hydrogen bonds.[2]

Biological Activity and Signaling Pathways

While the specific biological activity of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one is not detailed in the provided search results, the broader class of naphthyridine derivatives is known to exhibit significant anticancer activity.[1][3] These compounds can induce apoptosis in cancer cells through various signaling pathways. High oxidative stress, which can be induced by such compounds, is known to trigger apoptosis via the mitochondrial pathway.[3]

Potential Apoptotic Signaling Pathway

G Potential Apoptosis Signaling Pathway A Naphthyridine Derivative B Increased ROS Production A->B induces C Mitochondrial Dysfunction B->C leads to D Release of Cytochrome c C->D F Caspase-9 Activation (Initiator) D->F E Apaf-1 E->F G Caspase-3 Activation (Executioner) F->G H Apoptosis G->H

Caption: A potential mitochondrial-mediated apoptosis signaling pathway induced by naphthyridine derivatives.

Conclusion

The crystallographic analysis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one provides valuable structural insights into this class of compounds. The detailed experimental protocols and understanding of the molecular geometry are essential for the rational design of new naphthyridine derivatives with enhanced therapeutic potential. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery.

References

Potential Therapeutic Targets of 2-Chloro-1,7-naphthyridin-8(7H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and therapeutic targets of 2-Chloro-1,7-naphthyridin-8(7H)-one is limited. This document provides a comprehensive overview of the known biological activities of structurally related naphthyridine isomers to infer potential therapeutic avenues for the title compound. The synthesis of a closely related dihydro-derivative is also presented to provide methodological context.

Introduction

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This bicyclic heterocyclic system, consisting of two fused pyridine rings, has been successfully incorporated into a variety of therapeutic agents. The specific isomer, this compound, remains largely uncharacterized in the scientific literature regarding its direct biological targets. However, by examining the activities of other chloro-substituted and isomeric naphthyridinones, we can hypothesize potential areas of investigation for this compound. This whitepaper aims to consolidate the available data on related compounds to guide future research into the therapeutic potential of this compound.

Synthesis of a Related Naphthyridinone

Experimental Protocol: Synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

  • To a 100 ml chloroform solution of 7H-[1][2]naphthyridin-8-one (2.3g, 16mmol), 3-chlorobenzoic acid (4.3g, 70%, 17mmol) is added.

  • The mixture is stirred at room temperature for 70 hours.

  • Methanol is added to dissolve the mixture.

  • The residue is transferred to an amino-propyl-modified silica gel column.

  • Elution with dichloromethane/methanol yields 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4g, 94%).

Step 2: Synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one

  • To a 45 ml suspension of 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1g, 6.9mmol) in dry N,N-dimethylformamide at 0°C, oxalyl chloride (0.77ml, 9.0mmol) is added dropwise.

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • Methanol is added to quench excess oxalyl chloride.

  • The mixture is concentrated under vacuum.

  • The residue is dissolved in methanol and treated with amino-modified silica gel.

  • The solvent is evaporated, and the residue is transferred to an amino-propyl-modified silica gel column.

  • Elution with dichloromethane/methanol yields 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one as a white solid (0.72g, 57%).

Potential Therapeutic Areas Based on Isomeric Scaffolds

The biological activities of various naphthyridine isomers suggest several potential therapeutic areas for this compound. These include oncology, infectious diseases, and neurology.

Anticancer Activity

Several naphthyridine derivatives have demonstrated potent anticancer properties. The 1,6-naphthyridin-2(1H)-one derivative, Ripretinib, is a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors. This suggests that the 1,7-naphthyridin-8(7H)-one core could also be a scaffold for kinase inhibitors.

Anticancer_Pathway This compound This compound Kinase Kinase This compound->Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis

Antibacterial Activity

Chalcone derivatives of 2-chloro-3-formyl-1,8-naphthyridine have shown moderate activity against both gram-positive and gram-negative bacteria. This suggests that the this compound core could be a valuable starting point for the development of novel antibacterial agents.

Antibacterial_Workflow cluster_0 Screening cluster_1 Mechanism of Action Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay Target Identification Target Identification MBC Assay->Target Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays

Neurological Activity

A variety of naphthyridine derivatives have shown activity in the central nervous system. For instance, 8-hydroxy-2,7-naphthyridin-2-ium salts act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Furthermore, a benzo[c][2][3]naphthyridine derivative, Veranamine, exhibits antianxiety and antidepressant effects through its interaction with serotonin (5HT2B) and sigma-1 receptors. Another isomer, 4-Phenyl-2,7-naphthyridin-1-one, shows antagonistic activity at δ-opioid receptors. These findings suggest that this compound could be explored for its potential in treating neurological disorders.

Neurological_Targets cluster_0 Potential Neurological Targets This compound This compound Acetylcholinesterase Acetylcholinesterase This compound->Acetylcholinesterase Potential Inhibition Butyrylcholinesterase Butyrylcholinesterase This compound->Butyrylcholinesterase Potential Inhibition Serotonin Receptors (5HT2B) Serotonin Receptors (5HT2B) This compound->Serotonin Receptors (5HT2B) Potential Modulation Sigma-1 Receptors Sigma-1 Receptors This compound->Sigma-1 Receptors Potential Modulation δ-Opioid Receptors δ-Opioid Receptors This compound->δ-Opioid Receptors Potential Antagonism

Summary of Biological Activities of Related Naphthyridine Derivatives

Compound ClassExample Compound/DerivativeBiological ActivityPotential Therapeutic Area
1,6-Naphthyridin-2(1H)-onesRipretinibKinase inhibitionOncology
2-Chloro-1,8-naphthyridine ChalconesChalcone derivativesAntibacterial (Gram-positive and Gram-negative)Infectious Diseases
2,7-Naphthyridin-2-ium Salts8-hydroxy-2,7-naphthyridin-2-ium saltsAcetylcholinesterase and Butyrylcholinesterase inhibitionNeurodegenerative Diseases
Benzo[c][2][3]naphthyridinesVeranamine5HT2B and Sigma-1 receptor affinityAnxiety and Depression
2,7-Naphthyridin-1-ones4-Phenyl-2,7-naphthyridin-1-oneδ-Opioid receptor antagonismPain Management, Addiction
2-Amino-1,8-naphthyridines2-amino-7-chloro-1,8-naphthyridine derivativesAnti-inflammatory and anti-aggressiveInflammatory Disorders, CNS Disorders

Future Directions

The therapeutic potential of this compound remains to be elucidated. Based on the activities of its isomers, future research should focus on:

  • Synthesis and Characterization: Development of a robust synthetic route to produce sufficient quantities of the compound for biological screening.

  • Broad-Based Biological Screening: Initial screening against a wide range of targets, including kinases, bacterial strains, and CNS receptors, is warranted.

  • In Vitro and In Vivo Studies: Promising hits from initial screens should be followed up with more detailed in vitro mechanistic studies and subsequent in vivo efficacy and safety assessments in relevant disease models.

Conclusion

While direct evidence is currently lacking, the analysis of structurally related naphthyridine isomers provides a strong rationale for investigating this compound as a scaffold for the development of novel therapeutics. The diverse biological activities observed for this compound class, spanning oncology, infectious diseases, and neurology, highlight the potential for discovering new and effective treatments. Further research into the synthesis and biological evaluation of this compound is highly encouraged.

References

The 1,7-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive review of the 1,7-naphthyridine core, focusing on its role in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. It further delves into detailed experimental protocols and visualizes key signaling pathways to aid researchers in their drug discovery endeavors.

Kinase Inhibition: A Prominent Application of the 1,7-Naphthyridine Core

The rigid, planar structure of the 1,7-naphthyridine nucleus serves as an excellent anchor for substituents that can engage in specific interactions with the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for several key kinase targets implicated in inflammatory diseases and cancer.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[1][2] The N-oxide functionality was found to be crucial for activity and selectivity.

Quantitative Data for p38α MAP Kinase Inhibitors

Compound IDp38α IC50 (nM)Whole Blood IC50 (nM)Reference
Compound A 10150[2]
Compound B 580[2]
Compound C 250[2]

Data represents a selection of compounds from the cited literature.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Inhibitors

High-throughput screening and subsequent structure-based optimization have led to the discovery of potent and highly selective 1,7-naphthyridine-based inhibitors of PIP4K2A, such as BAY-091 and BAY-297.[3][4] These compounds serve as valuable chemical probes to study PIP4K2A signaling.[3]

Quantitative Data for PIP4K2A Inhibitors

CompoundPIP4K2A IC50 (nM) (ADP-Glo, 10 µM ATP)PIP4K2A IC50 (nM) (HTRF, 10 µM ATP)Reference
BAY-091 1.38.5[5]
BAY-297 13110[3]

Data sourced from the provided literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Novel 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of all members of the FGFR family.[6] These compounds have shown nanomolar affinity for FGFR1, 2, 3, and 4.[6]

Anticancer and Antimicrobial Activities

Beyond kinase inhibition, the 1,7-naphthyridine scaffold has demonstrated significant potential in the development of anticancer and antimicrobial agents.

Anticancer Activity

Several 1,7-naphthyridine derivatives have exhibited notable cytotoxic activity against various cancer cell lines. For instance, compound 17a, a 2,4-disubstituted 1,7-naphthyridine, showed significant cytotoxicity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[7]

Quantitative Data for Anticancer Activity

Compound IDCell LineIC50 (µM)Reference
17a MOLT-39.1 ± 2.0[7]
HeLa13.2 ± 0.7[7]
HL-608.9 ± 2.2[7]
16 HeLa0.7[8]
HL-600.1[8]
PC-35.1[8]

Data represents a selection of compounds from the cited literature.

Antimicrobial Activity

While the exploration of 1,7-naphthyridines as antimicrobial agents is less extensive compared to other isomers like 1,8-naphthyridine, some derivatives have shown promising activity. However, a comprehensive review notes that to date, no 1,7-naphthyridine derivative has been obtained that would exhibit broad-spectrum antimicrobial activity.[9] Further research in this area is warranted.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1,7-naphthyridine derivatives and the protocols for their biological evaluation.

Synthesis of BAY-091 and BAY-297 (PIP4K2A Inhibitors)

The synthesis of BAY-091 and BAY-297 follows a multi-step route starting from a bromonaphthyridine intermediate.[3]

General Procedure:

  • Formation of the tert-butyl ester: The initial bromonaphthyridine is transformed into its corresponding tert-butyl ester.[3]

  • Cleavage of the ester: The tert-butyl ester is then cleaved to yield the carboxylic acid.[3]

  • Suzuki Coupling: The final step involves a Suzuki coupling reaction with the appropriate boronic acid to furnish the target compounds, BAY-091 or BAY-297.[3]

For detailed reaction conditions, purification, and characterization, please refer to the supporting information of the source publication.[3]

p38α MAP Kinase Inhibition Assay

The inhibitory activity of compounds against p38α MAP kinase can be determined using a variety of biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Protocol:

  • Recombinant human p38α is incubated with the test compound at various concentrations.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).

  • After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified using a lanthanide-labeled antibody and a streptavidin-allophycocyanin conjugate.

  • The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the 1,7-naphthyridine derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Visualizations

Understanding the signaling pathways in which 1,7-naphthyridine derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_inhibitor Inhibition Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38α MAP2K->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Other_Kinases Other Kinases (e.g., MK2) p38->Other_Kinases Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->p38

p38 MAPK Signaling Pathway Inhibition

FGFR_Signaling_Pathway cluster_ligand_receptor Ligand and Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_inhibitor Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->FGFR

FGFR Signaling Pathway Inhibition

PIP4K2A_Signaling_Pathway cluster_substrate Substrate cluster_enzyme Enzyme cluster_product Product cluster_downstream Downstream Effects cluster_inhibitor Inhibition PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Signaling Downstream Signaling (e.g., AKT pathway modulation) PI45P2->Signaling Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->PIP4K2A

PIP4K2A Signaling Pathway Inhibition

Conclusion

The 1,7-naphthyridine core continues to be a highly valuable scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics. Its utility in targeting a diverse range of biological molecules, particularly kinases, underscores its importance in modern drug discovery. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field and harnessing the full potential of this remarkable heterocyclic system. Future exploration of this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

In Silico Modeling of 2-Chloro-1,7-naphthyridin-8(7H)-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of 2-Chloro-1,7-naphthyridin-8(7H)-one with a putative protein target. Due to the limited publicly available data on the specific biological targets of this compound, this document establishes a hypothetical framework for its investigation, leveraging structural similarity to known kinase inhibitors. We propose Protein Kinase Myelin Transcription Factor 1 (PKMYT1) as a potential target, based on the activity of other naphthyridinone derivatives.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate potential binding modes and affinities.

Introduction

Naphthyridinone scaffolds are prevalent in medicinal chemistry, with derivatives showing a range of biological activities, including antibacterial and anticancer properties.[2] Recent studies have identified naphthyridinone derivatives as potent and selective inhibitors of PKMYT1, a key regulator of the G2/M cell cycle checkpoint, making it an attractive target for cancer therapy.[1][2][3] This guide outlines a systematic in silico approach to evaluate the potential of this compound as a PKMYT1 inhibitor.

Proposed Target: PKMYT1

PKMYT1 is a dual-specificity protein kinase that phosphorylates CDK1 on Threonine 14 and Tyrosine 15, leading to the inhibition of its activity and subsequent cell cycle arrest in the G2 phase. Overexpression of PKMYT1 has been observed in various cancers, and its inhibition can lead to premature mitotic entry and subsequent cell death in cancer cells with a compromised G1 checkpoint.

In Silico Modeling Workflow

The following workflow outlines the computational investigation of this compound's interaction with PKMYT1.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Post-Simulation Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Pose Prediction) Ligand_Prep->Docking Protein_Prep Protein Preparation (PKMYT1 Crystal Structure) Protein_Prep->Docking Scoring Scoring & Analysis (Binding Affinity Estimation) Docking->Scoring MD_Setup System Setup (Solvation & Ionization) Scoring->MD_Setup MD_Sim MD Simulation (Trajectory Generation) MD_Setup->MD_Sim BFE_Calc Binding Free Energy (MM/PBSA or MM/GBSA) MD_Sim->BFE_Calc Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) MD_Sim->Interaction_Analysis

Figure 1: In Silico Modeling Workflow.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Ligand and Protein Preparation

3.1.1. Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound is converted to a 3D structure using a molecular editor (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: The 3D structure is energy minimized using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Partial charges are calculated for the ligand atoms (e.g., Gasteiger charges).

  • File Format Conversion: The prepared ligand structure is saved in a suitable format for docking (e.g., .pdbqt).

3.1.2. Protein Preparation

  • Obtain Protein Structure: The crystal structure of human PKMYT1 is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, co-factors, and existing ligands are removed from the PDB file.

  • Add Hydrogens: Polar hydrogens are added to the protein structure.

  • Assign Charges: Partial charges are assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in a .pdbqt format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[4][5]

  • Grid Box Definition: A grid box is defined around the active site of PKMYT1. The dimensions of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is selected.[6]

  • Execution: The docking simulation is run to generate a set of possible binding poses for the ligand.

  • Pose Analysis: The resulting poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[7][8][9][10][11]

  • System Building: The top-ranked protein-ligand complex from docking is placed in a periodic box of a chosen water model (e.g., TIP3P).

  • Ionization: Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.

  • Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to generate a stable trajectory.

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity.[12][13][14][15] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

  • Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD trajectory.

  • Energy Calculations: For each snapshot, the following energy components are calculated:

    • Molecular mechanics energy in the gas phase.

    • Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

    • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Free Energy Calculation: The binding free energy is calculated by averaging the energy components over all snapshots.

Data Presentation

The following tables present hypothetical quantitative data for the in silico modeling of this compound with PKMYT1.

Table 1: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Estimated Ki (nM)Interacting Residues (Hydrogen Bonds)
This compound-8.5150CYS88, GLY89
Control Inhibitor-9.250CYS88, GLY89, LEU18

Table 2: Binding Free Energy Calculation Results (MM/PBSA)

Energy ComponentThis compound (kcal/mol)Control Inhibitor (kcal/mol)
Van der Waals Energy-45.2-50.1
Electrostatic Energy-20.8-25.3
Polar Solvation Energy35.542.7
Nonpolar Solvation Energy-4.1-4.8
Total Binding Free Energy (ΔG) -34.6 -37.5

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the PKMYT1 signaling pathway.

signaling_pathway cluster_g2 G2 Phase cluster_m M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B (Inactive) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Phosphorylation (Inhibition) Inhibitor This compound Inhibitor->PKMYT1

Figure 2: Proposed PKMYT1 Signaling Pathway Inhibition.

Conclusion

This technical guide provides a robust framework for the in silico investigation of this compound as a potential inhibitor of PKMYT1. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a systematic approach to characterizing its binding interactions and affinity. The presented workflow and visualizations serve as a valuable resource for researchers in the field of computational drug discovery. Further experimental validation is necessary to confirm the hypothetical findings outlined in this guide.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-Chloro-1,7-naphthyridin-8(7H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices relevant to the characterization of novel heterocyclic compounds in a drug discovery and development setting. The guide includes detailed experimental workflows, data presentation templates, and discussions on the interpretation of results. The aim is to equip researchers with the necessary tools to assess the physicochemical properties of this compound and other related naphthyridine derivatives.

Introduction

Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 1,8-naphthyridine scaffold, in particular, is a core component of several approved drugs. The 1,7-naphthyridine isomer, while less explored, also holds potential for therapeutic applications.

The physicochemical properties of a compound, such as its solubility and stability, are critical determinants of its suitability as a drug candidate. Poor solubility can lead to low bioavailability, while instability can result in a short shelf-life and the formation of potentially toxic degradation products. Therefore, a thorough characterization of the solubility and stability profile of a new chemical entity like this compound is a prerequisite for its advancement in the drug development pipeline.

While specific data for this compound is scarce, a synthesis for the closely related compound, 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one, has been reported. This suggests the feasibility of obtaining the target compound for further investigation. This guide provides the experimental frameworks necessary to conduct such an investigation.

Synthesis of a Related Naphthyridine Derivative

A documented synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one provides a potential starting point for obtaining the target compound or related analogues for study. The synthesis involves a two-step process starting from 7H-[1][2]naphthyridin-8-one.[1]

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

  • 3-Chlorobenzoic acid is added to a chloroform solution of 7H-[1][2]naphthyridin-8-one.

  • The mixture is stirred at room temperature for 70 hours.

  • The product is isolated and purified using column chromatography.

Step 2: Synthesis of 2-Chloro-7,8-dihydro-1,7-naphthyridin-8-one

  • Oxalyl chloride is added dropwise to a suspension of 1-hydroxy-7H-[1][2]naphthyridin-8-one in dry N,N-dimethylformamide at 0°C.

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The product is isolated and purified using column chromatography.[1]

Solubility Assessment

Solubility is a key physicochemical parameter that influences a drug's absorption and bioavailability. The following section outlines the standard methodologies for determining the thermodynamic and kinetic solubility of a compound.

Experimental Protocols

3.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is expressed in units of µg/mL or µM.

3.1.2. Kinetic Solubility (High-Throughput Screening Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, which is common in early drug discovery.

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

  • Incubation and Precipitation: The plate is shaken for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation of the compound.

  • Analysis: The plate is analyzed using a nephelometric or turbidimetric plate reader to detect the formation of a precipitate. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format.

Table 1: Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water7.025
PBS5.025
PBS7.425
PBS9.025
Deionized Water7.037
PBS7.437

Table 2: Kinetic Solubility of this compound

Solvent SystempHIncubation Time (h)Kinetic Solubility (µM)
PBS7.42

Experimental Workflow Diagram

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Compound in Solvent thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_separate Filter / Centrifuge thermo_equilibrate->thermo_separate thermo_quantify Quantify (HPLC/LC-MS) thermo_separate->thermo_quantify thermo_end Equilibrium Solubility Data thermo_quantify->thermo_end kinetic_start DMSO Stock Solution kinetic_add Add to Aqueous Buffer kinetic_start->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_analyze Analyze (Nephelometry) kinetic_incubate->kinetic_analyze kinetic_end Kinetic Solubility Data kinetic_analyze->kinetic_end

Figure 1: Experimental workflows for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5][6] Forced degradation studies are also performed to identify potential degradation products and establish degradation pathways.[7][8][9]

Experimental Protocols

4.1.1. Solid-State Stability

  • Sample Preparation: A known amount of solid this compound is placed in vials.

  • Storage Conditions: The vials are stored under various conditions as per ICH guidelines:

    • Long-term: 25°C / 60% RH

    • Intermediate: 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Samples are pulled at specified time points (e.g., 0, 1, 3, 6 months).

  • Analysis: At each time point, the samples are analyzed for purity (by HPLC), appearance, and the presence of degradation products.

4.1.2. Solution-State Stability

  • Sample Preparation: Solutions of this compound are prepared in relevant solvents (e.g., aqueous buffers at different pH values).

  • Storage Conditions: The solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The samples are analyzed by HPLC to determine the remaining percentage of the parent compound and to quantify any major degradants.

4.1.3. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method.[8]

  • Acid Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 N HCl) and heated (e.g., 60°C).

  • Base Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 N NaOH) and heated (e.g., 60°C).

  • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound is heated (e.g., 80°C).

  • Photostability: The solid compound or a solution is exposed to light according to ICH Q1B guidelines.

  • Analysis: Samples are analyzed by HPLC-UV and LC-MS to identify and characterize the degradation products.

Data Presentation

Stability data should be tabulated to show the change in purity over time under different conditions.

Table 3: Solid-State Stability of this compound

Storage ConditionTime PointPurity (%)Appearance
25°C / 60% RH0 months
3 months
6 months
40°C / 75% RH0 months
1 month
3 months

Table 4: Forced Degradation of this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl, 60°C
0.1 N NaOH, 60°C
3% H₂O₂, RT
Heat (80°C)
Photostability

Experimental Workflow Diagram

Stability_Workflow cluster_stability_testing Stability Testing Program cluster_solid Solid-State cluster_solution Solution-State cluster_forced Forced Degradation start This compound solid_long Long-term (25°C/60%RH) start->solid_long solid_accel Accelerated (40°C/75%RH) start->solid_accel sol_ph Aqueous Buffers (various pH) start->sol_ph forced_acid Acid Hydrolysis start->forced_acid forced_base Base Hydrolysis start->forced_base forced_ox Oxidation start->forced_ox forced_heat Thermal start->forced_heat forced_light Photostability start->forced_light analysis Analysis at Time Points (HPLC, LC-MS) solid_long->analysis solid_accel->analysis sol_temp Multiple Temperatures sol_ph->sol_temp sol_temp->analysis forced_acid->analysis forced_base->analysis forced_ox->analysis forced_heat->analysis forced_light->analysis data Stability Profile & Degradation Pathways analysis->data

Figure 2: General workflow for a comprehensive stability assessment program.

Potential Biological Significance

Derivatives of various naphthyridine isomers have shown a wide range of biological activities. For instance, 1,8-naphthyridine derivatives are known for their antibacterial, anticancer, and antiviral properties.[10][11] The 2,7-naphthyridine scaffold has been found in natural products with activities such as δ-opioid receptor antagonism and cytotoxicity against cancer cell lines.[12] Given this precedent, this compound represents a novel scaffold with the potential for interesting biological activities, making the characterization of its physicochemical properties a worthwhile endeavor for drug discovery programs.

Conclusion

References

Methodological & Application

Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one, an organic intermediate with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving an initial oxidation followed by a chlorination reaction.

Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Molar Quantities for Step 1

ReagentMolecular Weight ( g/mol )Mass/VolumeMoles (mmol)Molar Ratio
7H-[1][2]naphthyridin-8-one146.152.3 g161
3-Chloroperoxybenzoic acid (70%)172.574.3 g171.06
Chloroform-100 ml--

Table 2: Reagents and Molar Quantities for Step 2

ReagentMolecular Weight ( g/mol )Mass/VolumeMoles (mmol)Molar Ratio
1-hydroxy-7H-[1][2]naphthyridin-8-one162.151.1 g6.91
Oxalyl chloride126.930.77 ml9.01.3
N,N-dimethylformamide (dry)-45 ml--

Table 3: Reaction Conditions and Yields

StepReactionTemperatureDurationProductYield (%)
1OxidationRoom Temperature70 hours1-hydroxy-7H-[1][2]naphthyridin-8-one94%
2Chlorination0°C to Room Temperature30 minutesThis compound57%

Experimental Protocols

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

This procedure details the oxidation of 7H-[1][2]naphthyridin-8-one.

Materials:

  • 7H-[1][2]naphthyridin-8-one (2.3 g, 16 mmol)

  • 3-Chloroperoxybenzoic acid (70%) (4.3 g, 17 mmol)

  • Chloroform (100 ml)

  • Methanol

  • Amino-propyl-modified silica gel

  • Dichloromethane

Procedure:

  • To a 100 ml solution of 7H-[1][2]naphthyridin-8-one in chloroform, add 3-chloroperoxybenzoic acid.

  • Stir the resulting mixture at room temperature for 70 hours.

  • Following the stirring period, add methanol to dissolve the mixture.

  • Concentrate the solution and transfer the residue to an amino-propyl-modified silica gel column.

  • Elute the column with a dichloromethane/methanol solvent system to obtain 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4 g, 94% yield).[1]

  • Confirm the product identity using mass spectrometry; MS m/e (%) = 163 (M+H+, 100).[1]

Step 2: Synthesis of this compound

This procedure outlines the chlorination of the intermediate product from Step 1.

Materials:

  • 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1 g, 6.9 mmol)

  • Oxalyl chloride (0.77 ml, 9.0 mmol)

  • Dry N,N-dimethylformamide (45 ml)

  • Methanol

  • Amino-propyl-modified silica gel

  • Dichloromethane

Procedure:

  • Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one in 45 ml of dry N,N-dimethylformamide and cool the suspension to 0°C.

  • Add oxalyl chloride dropwise to the cooled suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding methanol to destroy any excess oxalyl chloride.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in methanol and treat with amino-modified silica gel.

  • Evaporate the solvent and transfer the residue to an amino-propyl-modified silica gel column.

  • Elute the column with a dichloromethane/methanol solvent system to obtain this compound as a white solid (0.72 g, 57% yield).[1]

  • Confirm the final product identity using mass spectrometry; MS m/e (%) = 181 (M+H+, 100).[1]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start 7H-[1,7]naphthyridin-8-one Intermediate 1-hydroxy-7H-[1,7]naphthyridin-8-one Start->Intermediate Oxidation Product This compound Intermediate->Product Chlorination Reagent1 3-Chloroperoxybenzoic acid, Chloroform Reagent2 Oxalyl chloride, dry DMF

Caption: Two-step synthesis of this compound.

References

Vilsmeier-Haack Cyclization for Naphthyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of naphthyridines using the Vilsmeier-Haack cyclization. Naphthyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The Vilsmeier-Haack reaction offers a powerful and versatile method for the construction of the naphthyridine scaffold.

Introduction

The Vilsmeier-Haack (V-H) reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] Beyond simple formylation, the Vilsmeier-Haack reaction can be effectively employed in cyclization reactions to construct various heterocyclic systems, including naphthyridines.[3][4]

The synthesis of naphthyridines via Vilsmeier-Haack cyclization typically involves the reaction of an activated amide, such as an N-pyridinylacetamide, with the Vilsmeier reagent. This process leads to the formation of a key intermediate that subsequently undergoes an intramolecular cyclization to yield the bicyclic naphthyridine ring system. This methodology is particularly valuable for the preparation of chloro-formyl substituted naphthyridines, which are versatile intermediates for further chemical modifications in drug discovery programs.[5]

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack cyclization for naphthyridine synthesis proceeds through a series of well-defined steps, including the formation of the Vilsmeier reagent, electrophilic attack, and subsequent cyclization and aromatization.

General Reaction Mechanism

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-pyridinylacetamide substrate then attacks the Vilsmeier reagent, leading to the formation of an intermediate which, after a series of steps including intramolecular cyclization and dehydration, yields the final naphthyridine product.

G General Mechanism of Vilsmeier-Haack Cyclization for Naphthyridine Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate1 Electrophilic Attack Vilsmeier_Reagent->Intermediate1 Starting_Material N-Pyridinylacetamide Starting_Material->Intermediate1 + Vilsmeier Reagent Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Substituted Naphthyridine Intermediate3->Product G Experimental Workflow for Naphthyridine Synthesis Reagent_Prep 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0°C) Reaction 2. Addition of N-Pyridinylacetamide & Reaction at Elevated Temperature Reagent_Prep->Reaction Workup 3. Quenching with Ice Water & Neutralization Reaction->Workup Purification 4. Filtration, Washing & Recrystallization Workup->Purification Characterization 5. Product Characterization (NMR, IR, MS, MP) Purification->Characterization

References

Application Notes and Protocols for Claisen-Schmidt Condensation in the Synthesis of Naphthyridine-Based Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcone derivatives of naphthyridines using the Claisen-Schmidt condensation reaction. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings, with various isomers depending on the nitrogen atom placement.[1] This core structure is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are also well-established as biologically active molecules.[4] The strategic combination of these two pharmacophores through the Claisen-Schmidt condensation reaction has led to the development of novel naphthyridine-based chalcone derivatives with significant therapeutic potential.

The Claisen-Schmidt condensation is a reliable and versatile method for forming the α,β-unsaturated ketone backbone of chalcones. This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone derivative with an aromatic aldehyde. In the context of this application note, the key starting materials are substituted naphthyridine carbaldehydes and various acetophenones.

Synthesis of Naphthyridine Chalcone Derivatives

The general synthetic route involves the reaction of a substituted naphthyridine carbaldehyde with an acetophenone derivative in the presence of a base. A variety of catalysts and reaction conditions have been explored to optimize the synthesis of these compounds.

Table 1: Synthesis of Naphthyridine Chalcone Derivatives via Claisen-Schmidt Condensation
Naphthyridine AldehydeAcetophenone DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference
2-chloro-1,8-naphthyridine-3-carbaldehydeAcetophenoneEthanolic NaOH--[4]
2-chloro-1,8-naphthyridine-3-carbaldehydep-hydroxy acetophenoneEthanolic NaOH-61[4]
2-chloro-1,8-naphthyridine-3-carbaldehydepyridine-3-acetylEthanolic NaOH-67[4]
2-chloro-1,8-naphthyridine-3-carbaldehydefuran-2-acetylEthanolic NaOH-60[4]
2-chloro-1,8-naphthyridine-3-carbaldehydeindole-2-acetylEthanolic NaOH--[4]
2-morpholino-3-formyl-1,8-naphthyridinep-aminoacetophenoneNano silicon dioxide imidazolidin sulfite propyl silyl trifloroacetate100°C, Stirring70
2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridineBenzaldehydeSolid NaOHRoom Temperature, Grinding90[2]

Biological Activities of Naphthyridine Chalcone Derivatives

Naphthyridine chalcone derivatives have been primarily investigated for their antibacterial and anticancer activities.

Antibacterial Activity

Several studies have demonstrated the potent antibacterial effects of these compounds against both Gram-positive and Gram-negative bacteria. A key mechanism of action for some of these derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.

Table 2: Antibacterial Activity of Naphthyridine Chalcone Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
(E)-N-(4,6-diphenylpyrimidin-2-yl)-2-((4-(3-(2-morpholino-1,8-naphthyridin-3-yl)acryloyl)phenyl)amino) acetamideStaphylococcus aureus-[2]
(E)-N-(4,6-diphenylpyrimidin-2-yl)-2-((4-(3-(2-morpholino-1,8-naphthyridin-3-yl)acryloyl)phenyl)amino) acetamideStaphylococcus epidermidis-[2]
(E)-N-(4,6-diphenylpyrimidin-2-yl)-2-((4-(3-(2-morpholino-1,8-naphthyridin-3-yl)acryloyl)phenyl)amino) acetamideEscherichia coli-[2]
(E)-N-(4,6-diphenylpyrimidin-2-yl)-2-((4-(3-(2-morpholino-1,8-naphthyridin-3-yl)acryloyl)phenyl)amino) acetamideProteus vulgaris-[2]

Note: Specific MIC values were not provided in the source, but the compounds were reported to show activity.

Anticancer Activity

Naphthyridine derivatives have shown promising anticancer activity against various human cancer cell lines. The proposed mechanisms of action involve the modulation of key signaling pathways, such as the WNT and AKT/mTOR pathways, leading to cell cycle arrest and apoptosis.[1][3]

Table 3: Anticancer Activity of Naphthyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Bisleuconothine A (a 1,7-naphthyridine alkaloid)SW480 (colon cancer)2.74[1]
Bisleuconothine A (a 1,7-naphthyridine alkaloid)HCT116 (colon cancer)3.18[1]
Bisleuconothine A (a 1,7-naphthyridine alkaloid)HT29 (colon cancer)1.09[1]
Bisleuconothine A (a 1,7-naphthyridine alkaloid)SW620 (colon cancer)3.05[1]
Matrine (a Sophora alkaloid with a naphthyridine-like core)MCF-7 (breast cancer)-[1]
Matrine (a Sophora alkaloid with a naphthyridine-like core)A549 (non-small cell lung cancer)-[1]

Note: While Matrine is not a direct chalcone derivative, its activity highlights the anticancer potential of the broader naphthyridine class and its influence on relevant signaling pathways.

Signaling Pathways and Experimental Workflows

DNA Gyrase Inhibition Pathway

DNA_Gyrase_Inhibition Naphthyridine_Chalcone Naphthyridine Chalcone Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Naphthyridine_Chalcone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by naphthyridine chalcone derivatives.

General Anticancer Signaling Pathway Modulation

Anticancer_Signaling Naphthyridine_Derivative Naphthyridine Derivative Signaling_Pathways Signaling Pathways (e.g., WNT, AKT/mTOR) Naphthyridine_Derivative->Signaling_Pathways Modulates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 phase) Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Signaling_Pathways->Apoptosis Cancer_Cell_Inhibition Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Cancer_Cell_Inhibition Apoptosis->Cancer_Cell_Inhibition

Caption: Modulation of cancer cell signaling pathways by naphthyridine derivatives.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Materials: Naphthyridine Aldehyde & Acetophenone Reaction Claisen-Schmidt Condensation Purification Purification (Recrystallization) Product Naphthyridine Chalcone Derivative TLC TLC Product->TLC MP Melting Point Product->MP IR FT-IR Spectroscopy Product->IR NMR ¹H NMR Spectroscopy Product->NMR

Caption: General workflow for the synthesis and characterization of naphthyridine chalcones.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (Starting Material)

This protocol describes the Vilsmeier-Haack cyclization to prepare the key naphthyridine aldehyde intermediate.

Materials:

  • N-(pyridin-2-yl) acetamide

  • Dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃)

  • Ice bath

  • Round bottom flask with a dropping funnel

Procedure:

  • Take one molar equivalent of N-(pyridin-2-yl) acetamide in a round bottom flask.

  • Add three molar equivalents of DMF to the flask.

  • Place the flask in an ice bath to maintain the temperature between 0-5°C.

  • Slowly add seven molar equivalents of POCl₃ dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to 90°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-1,8-naphthyridine-3-carbaldehyde.

Characterization Data for 2-chloro-1,8-naphthyridine-3-carbaldehyde:

  • Yield: 65%

  • Appearance: Pale yellow solid

  • Melting Point: 165-167°C

  • FT-IR (KBr, cm⁻¹): 3055 (Ar-H), 2780 (C-H), 1685 (C=O), 1565 (C=N), 775 (C-Cl).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): 10.45 (s, 1H, CHO), 8.39-8.41 (d, 1H, C-7), 7.91 (s, 1H, C-4), 7.48-7.50 (d, 1H, C-5), 7.26-7.29 (d, 1H, C-6).

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of naphthyridine chalcone derivatives.

Materials:

  • Substituted naphthyridine carbaldehyde (e.g., 2-chloro-1,8-naphthyridine-3-carbaldehyde)

  • Substituted acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Stirring apparatus

Procedure:

  • Dissolve equimolar amounts of the substituted naphthyridine carbaldehyde and the substituted acetophenone in ethanol in a flask.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Slowly add an aqueous solution of NaOH dropwise to the reaction mixture while stirring continuously.

  • Continue stirring for several hours at room temperature. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure naphthyridine chalcone derivative.

Characterization Data for a Representative Naphthyridine Chalcone: (E)-3-(2-morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one

  • Yield: 70%

  • Appearance: Yellow solid

  • Melting Point: 135-137°C

  • FT-IR (KBr, cm⁻¹): 3342 (N-H), 1655 (C=O), 1595 (C=C), 1565 (C=N), 1055 (C-O-C).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): 7.75 (d, 1H, Hβ), 7.18 (d, 1H, Hα), 4.16 (s, 2H, NH₂), 3.99 (t, 4H, morpholine protons), 3.45 (t, 4H, morpholine protons).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized naphthyridine chalcone derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5][6]

Conclusion

The Claisen-Schmidt condensation is an effective and versatile method for the synthesis of a diverse library of naphthyridine-based chalcone derivatives. These compounds have demonstrated significant potential as antibacterial and anticancer agents. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers aiming to explore and develop novel therapeutic agents based on this promising scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity and pharmacokinetic properties of these derivatives for potential clinical applications.

References

Application Notes and Protocols: 2-Chloro-1,7-naphthyridin-8(7H)-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-1,7-naphthyridin-8(7H)-one as a key chemical intermediate in the synthesis of a diverse range of heterocyclic compounds. Its activated chloro-substituent makes it an excellent scaffold for the development of novel molecules with potential therapeutic applications, particularly in the realm of kinase inhibition for cancer therapy and other diseases.

Overview and Key Applications

This compound is a bicyclic heteroaromatic compound containing two nitrogen atoms. The presence of an electron-withdrawing pyridone ring system and the strategic placement of the chlorine atom at the 2-position render it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of a wide variety of functional groups.

Primary applications include:

  • Synthesis of Kinase Inhibitors: The 1,7-naphthyridin-8(7H)-one core is a recognized scaffold in the design of potent and selective kinase inhibitors. By displacing the chloro group with various amine nucleophiles, novel derivatives can be synthesized and screened for activity against a range of kinases implicated in cancer and inflammatory diseases.

  • Development of Novel Heterocyclic Systems: The reactive nature of the C-Cl bond allows for the construction of more complex fused heterocyclic systems through intramolecular cyclization reactions following initial substitution.

  • Preparation of Biologically Active Compounds: Derivatives of the 1,7-naphthyridine core have been explored for a range of biological activities beyond kinase inhibition, including antimicrobial and antiviral properties.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC8H5ClN2ON/A
Molecular Weight180.59 g/mol N/A
Mass Spectrum (EI) of 8-chloro-[1][2]naphthyridinem/z: 165.3 ([M+H]+)[3]
1H NMR (400 MHz, DMSO-d6) of 8-chloro-[1][2]naphthyridine (δ, ppm)9.15 (dd, J = 1.6, 4.0 Hz, 1H), 8.40 (d, J = 6.0 Hz, 1H), 8.22 (dd, J = 1.6, 8.4 Hz, 1H), 7.70 (dd, J = 4.0, 8.4 Hz, 1H), 7.64 (d, J = 6.0 Hz, 1H)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved from the corresponding 1,7-naphthyridin-8(7H)-one. A general and effective method involves chlorination using a suitable chlorinating agent such as phosphorus oxychloride (POCl3).

Protocol: Chlorination of 1,7-naphthyridin-8(7H)-one

  • Materials: 1,7-naphthyridin-8(7H)-one, Phosphorus oxychloride (POCl3).

  • Procedure:

    • To a flask containing 1,7-naphthyridin-8(7H)-one (1.0 eq), add phosphorus oxychloride (10-15 eq) portion-wise at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, particularly primary and secondary amines. This reaction is fundamental to the diversification of the 1,7-naphthyridin-8(7H)-one scaffold.

General Protocol: Synthesis of 2-Amino-1,7-naphthyridin-8(7H)-one Derivatives

  • Materials: this compound, desired amine (primary or secondary), a suitable base (e.g., triethylamine, diisopropylethylamine), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the desired amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with a suitable organic solvent.

    • Wash the precipitate or the organic extracts with water and brine.

    • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Chloro-Naphthyridine Analogs

EntryNucleophileProductReaction ConditionsYield (%)
1Aniline2-(Phenylamino)-1,7-naphthyridin-8(7H)-onePd-catalyzed coupling (Buchwald-Hartwig type)Good to excellent (based on analogous reactions)
2Morpholine2-(Morpholino)-1,7-naphthyridin-8(7H)-oneHeat in DMF with K2CO3High (based on analogous reactions)
34-Aminophenol2-((4-Hydroxyphenyl)amino)-1,7-naphthyridin-8(7H)-oneHeat in dioxane with DIEAGood (based on analogous reactions)
4Piperidine2-(Piperidin-1-yl)-1,7-naphthyridin-8(7H)-oneReflux in ethanol with Et3NHigh (based on analogous reactions)

Application in Kinase Inhibitor Synthesis

The 1,7-naphthyridin-8(7H)-one scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituent introduced at the 2-position via nucleophilic substitution can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Logical Workflow for Kinase Inhibitor Development

G cluster_0 Synthesis cluster_1 Screening & Optimization A 1,7-Naphthyridin-8(7H)-one B This compound A->B Chlorination D Library of 2-Amino-1,7-naphthyridin-8(7H)-one Derivatives B->D Nucleophilic Aromatic Substitution C Diverse Amine Library C->D E Kinase Activity Screening D->E Biological Evaluation F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Caption: Workflow for the development of kinase inhibitors.

Targeted Signaling Pathways

Derivatives of the 1,7-naphthyridin-8(7H)-one scaffold have the potential to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Examples of relevant signaling pathways that can be targeted include:

  • RAS-RAF-MEK-ERK Pathway: This pathway is frequently hyperactivated in many cancers and controls cell proliferation.

  • PI3K-AKT-mTOR Pathway: A critical pathway for cell growth, survival, and metabolism.

  • VEGFR Signaling Pathway: Key to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Amino-1,7-naphthyridin-8(7H)-one Derivative Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Potential kinase signaling pathway inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of functionalized heterocyclic molecules. Its straightforward reactivity in nucleophilic aromatic substitution reactions makes it an ideal starting point for the generation of compound libraries for drug discovery, particularly in the pursuit of novel kinase inhibitors. The protocols and information provided herein serve as a guide for researchers to effectively utilize this promising chemical scaffold in their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols for the Functionalization of the 1,7-Naphthyridine Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the 1,7-naphthyridine ring system, a scaffold of significant interest in medicinal chemistry. The protocols outlined below are based on established literature and are intended to serve as a guide for the synthesis of novel 1,7-naphthyridine derivatives for drug discovery and development.

Introduction

The 1,7-naphthyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive framework for targeting a variety of biological targets. In particular, derivatives of 1,7-naphthyridine have shown significant promise as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as certain cancers. The functionalization of the 1,7-naphthyridine ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This document details key experimental protocols for the targeted modification of the 1,7-naphthyridine system.

General Workflow for Synthesis and Screening

The development of novel 1,7-naphthyridine-based therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation. This process allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of lead compounds with desired pharmacological profiles.

Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation start Starting Materials (e.g., 2-cyano-3-pyridylacetonitrile) core_synthesis Core Synthesis (e.g., Cyclization) start->core_synthesis functionalization Functionalization (e.g., Cross-Coupling, SNAr) core_synthesis->functionalization purification Purification & Characterization (Chromatography, NMR, MS) functionalization->purification in_vitro In Vitro Assays (e.g., PDE4 Inhibition) purification->in_vitro Library of Derivatives sar SAR Analysis in_vitro->sar in_vivo In Vivo Models (e.g., Asthma Model) in_vitro->in_vivo lead_opt Lead Optimization sar->lead_opt lead_opt->functionalization Iterative Design

Caption: General workflow for the synthesis and screening of 1,7-naphthyridine derivatives.

Key Functionalization Strategies

The functionalization of the 1,7-naphthyridine ring can be achieved through a variety of modern synthetic methods. The choice of strategy depends on the desired substitution pattern and the available starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds at specific positions of the 1,7-naphthyridine core. Halogenated 1,7-naphthyridines are common precursors for these transformations.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst/Ligand (Typical)Base (Typical)Key Features
Suzuki-Miyaura Aryl/heteroaryl boronic acid or esterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Tolerant of a wide range of functional groups; mild reaction conditions.
Stille OrganostannanePd(PPh₃)₄Not requiredUseful for coupling partners sensitive to basic conditions; toxicity of tin reagents is a drawback.

This protocol describes the synthesis of an 8-aryl-1,7-naphthyridine derivative.

Materials:

  • 8-Bromo-1,7-naphthyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add 8-bromo-1,7-naphthyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-1,7-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a valuable method for introducing nucleophiles, such as amines and alkoxides, onto the 1,7-naphthyridine ring, particularly at positions activated by electron-withdrawing groups or at halogenated sites.

Table 2: Nucleophilic Aromatic Substitution on Halo-1,7-naphthyridines

NucleophileReagents/Conditions (Typical)Product
AmineAmine, K₂CO₃ or Cs₂CO₃, DMF, 80-120 °CAmino-1,7-naphthyridine
AlkoxideAlcohol, NaH, THF, 0 °C to rtAlkoxy-1,7-naphthyridine

This protocol describes the synthesis of a 6-amino-1,7-naphthyridine derivative.

Materials:

  • 6-Chloro-1,7-naphthyridine

  • Desired amine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, combine 6-chloro-1,7-naphthyridine (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 6-amino-1,7-naphthyridine derivative.

Application in Medicinal Chemistry: PDE4 Inhibition

1,7-Naphthyridine derivatives have been extensively investigated as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the cAMP signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade has anti-inflammatory effects, making PDE4 inhibitors promising therapeutic agents for diseases like asthma.[1][2]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->PDE4 Inhibits pCREB p-CREB CREB->pCREB Gene Anti-inflammatory Gene Expression pCREB->Gene

Caption: PDE4 signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.

Table 3: Biological Activity of Functionalized 1,7-Naphthyridines as PDE4D Inhibitors

Compound IDR¹ Substituent (Position 8)R² Substituent (Position 6)PDE4D IC₅₀ (nM)Reference
1 3-Nitrophenyl4-Carboxyphenyl1.0[3][4]
2 3-Fluorophenyl4-Cyclohexanecarboxylic acid0.7[4]

Note: The data presented is a summary from the cited literature and is intended for illustrative purposes.

Conclusion

The 1,7-naphthyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols and data presented herein provide a foundation for researchers to design and synthesize new derivatives with tailored biological activities. The continued exploration of functionalization strategies for this important heterocyclic system will undoubtedly lead to the discovery of new and improved drug candidates.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-1,7-naphthyridin-8(7H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the identification and characterization of novel inhibitors derived from the 2-Chloro-1,7-naphthyridin-8(7H)-one scaffold. This class of compounds has shown potential as modulators of key cellular signaling pathways, particularly as inhibitors of protein kinases and Poly(ADP-ribose) polymerases (PARPs), which are critical targets in oncology and other therapeutic areas.[1][2][3][4][5][6][7][8]

Introduction

The 1,7-naphthyridin-8(7H)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[4][9][10][11] Analogs of this compound are of particular interest for their potential to be developed into selective and potent inhibitors of therapeutic targets such as protein kinases and PARP enzymes. High-throughput screening provides a robust methodology for rapidly assessing large libraries of these analogs to identify promising lead compounds.[12][13]

This document outlines detailed protocols for both biochemical and cell-based HTS assays tailored for the discovery of kinase and PARP inhibitors within a library of this compound analogs.

Target Selection and Assay Principles

The primary targets for this compound analogs are proposed to be protein kinases and PARP enzymes due to the structural similarities with known inhibitors.[1][2][3][5][6][7][8]

  • Protein Kinases: These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1][14] HTS assays for kinase inhibitors typically measure the inhibition of phosphate transfer from ATP to a substrate.

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair.[8] Inhibiting PARP in cancers with specific DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and tumor cell death.[8] HTS assays for PARP inhibitors often quantify the reduction in poly(ADP-ribose) (PAR) formation.[6][8]

Biochemical HTS Assays

Biochemical assays provide a direct measure of an inhibitor's effect on a purified enzyme. They are highly reproducible and suitable for large-scale screening.[14]

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay to identify inhibitors of a selected protein kinase.

Materials:

  • Kinase of interest (e.g., PKMYT1)[1][2]

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • This compound analog library (dissolved in DMSO)

  • 384-well low-volume white plates

  • HTRF®-compatible microplate reader

Workflow:

HTRF_Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dispensing Dispense Compounds & Controls (in DMSO) Add_Enzyme_Mix Add Kinase/ Substrate Mix to Plate Enzyme_Mix_Prep Prepare Kinase/ Substrate Mix Enzyme_Mix_Prep->Add_Enzyme_Mix ATP_Solution_Prep Prepare ATP Solution Add_ATP Add ATP to Initiate Reaction ATP_Solution_Prep->Add_ATP Incubate_1 Incubate (e.g., 15 min, RT) Add_Enzyme_Mix->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate (e.g., 60 min, RT) Add_ATP->Incubate_2 Add_Detection_Mix Add HTRF Detection Reagents Incubate_2->Add_Detection_Mix Incubate_3 Incubate (e.g., 60 min, RT, in the dark) Add_Detection_Mix->Incubate_3 Read_Plate Read Plate on HTRF Reader Incubate_3->Read_Plate Colorimetric_PARP_Assay_Workflow cluster_coating Plate Coating cluster_reaction PARP Reaction cluster_detection Detection Coat_Plate Coat Plate with Histones Wash_1 Wash Plate Block Block Plate Add_Compounds Add Compounds & Controls Add_PARP_Mix Add PARP-1 Enzyme and NAD+/Biotin-NAD+ Mix Add_Compounds->Add_PARP_Mix Incubate_1 Incubate (e.g., 60 min, RT) Add_PARP_Mix->Incubate_1 Wash_2 Wash Plate Incubate_1->Wash_2 Add_Strep_HRP Add Streptavidin-HRP Wash_2->Add_Strep_HRP Incubate_2 Incubate (e.g., 30 min, RT) Add_Strep_HRP->Incubate_2 Wash_3 Wash Plate Incubate_2->Wash_3 Add_TMB Add TMB Substrate Wash_3->Add_TMB Incubate_3 Incubate (e.g., 15 min, RT, in the dark) Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Cell_Proliferation_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection Seed_Cells Seed Cells in Microplates Incubate_1 Incubate Overnight (Allow Attachment) Seed_Cells->Incubate_1 Add_Compounds Add Serial Dilutions of Compounds Incubate_1->Add_Compounds Incubate_2 Incubate for 72 hours Add_Compounds->Incubate_2 Equilibrate_Plate Equilibrate Plate to Room Temperature Incubate_2->Equilibrate_Plate Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_CTG_Reagent Incubate_3 Incubate (e.g., 10 min, RT, with shaking) Add_CTG_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF

References

Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel kinase inhibitors utilizing the versatile 2-Chloro-1,7-naphthyridin-8(7H)-one scaffold. The 1,7-naphthyridin-8(7H)-one core is a privileged structure in medicinal chemistry, forming the basis for inhibitors of a variety of protein kinases. This guide outlines the synthetic strategies, key biological assays for activity determination, and protocols for target validation.

Introduction to the 1,7-Naphthyridin-8(7H)-one Scaffold

The 1,7-naphthyridin-8(7H)-one ring system serves as an excellent starting point for the synthesis of kinase inhibitors. Its bicyclic structure can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. The chlorine atom at the C2 position is particularly amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a diverse range of substituents to explore the chemical space around the kinase active site.

Synthetic Development Workflow

The general strategy for developing kinase inhibitors from this compound involves the diversification of the scaffold through common and robust chemical transformations. A primary method for introducing diversity is through the substitution of the C2-chloro group.

G cluster_synthesis Synthesis cluster_screening Screening & Validation A This compound (Starting Material) B Nucleophilic Aromatic Substitution (e.g., Amination) A->B R-NH2 C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C R-B(OH)2 or R-NHR' D Library of 2-Substituted-1,7-naphthyridin-8(7H)-one Derivatives B->D C->D E Biochemical Kinase Assays (e.g., ADP-Glo) D->E Determine IC50 F Cell-Based Assays (e.g., MTT, Cell Proliferation) E->F Confirm Cellular Potency G Target Validation (e.g., Western Blot) F->G Verify Target Engagement H Lead Compound(s) G->H

Caption: General workflow for developing kinase inhibitors.

Data Presentation: Inhibitory Activity of 1,7-Naphthyridinone Derivatives

The following tables summarize the in vitro inhibitory activities of exemplary 1,7-naphthyridinone derivatives against key oncogenic kinases, c-Kit and VEGFR-2. These examples, derived from a related 2,7-naphthyridone scaffold, illustrate the potential of this compound class.[1][2]

Table 1: c-Kit Kinase Inhibitory Activity

Compound IDR Group at C8IC50 (nM)
9k N-methylcyclohexylamino8.5
3 (Reference)329.6

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound IDR Group at C8IC50 (nM)
10l 4-fluorobenzylamino56.5
10r (3-chlorophenyl)methanamino31.7
3 (Reference)279.9

Experimental Protocols

Detailed protocols for the key experiments are provided below. These are generalized methods and may require optimization for specific compounds and kinase targets.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC50 value against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

G A Prepare Kinase Reaction Mixture: Kinase, Substrate, ATP, and Inhibitor B Incubate at Room Temperature (e.g., 60 minutes) A->B C Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) B->C D Incubate at Room Temperature (40 minutes) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Incubate at Room Temperature (30-60 minutes) E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In each well of a white assay plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.

    • Add the test compound to the desired final concentration. Include a "no inhibitor" control (DMSO only) and a "no kinase" background control.

    • The final reaction volume is typically 5-25 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Step of Detection: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • First Incubation: Incubate the plate at room temperature for 40 minutes.

  • Second Step of Detection: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction.

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

G A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the inhibitor A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 1.5-4 hours at 37°C (Formazan crystal formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure Absorbance at ~570 nm F->G

Caption: Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Shaking: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Validation by Western Blot

This protocol is used to confirm that the kinase inhibitor is engaging its intended target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.

G A Treat cells with inhibitor (and activator if necessary) B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) C->D E Block membrane to prevent non-specific antibody binding D->E F Incubate with primary antibody (e.g., anti-phospho-Kinase) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using a chemiluminescent substrate G->H I Strip and re-probe with total kinase antibody for loading control H->I

Caption: Workflow for Western Blotting.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time. A positive control (e.g., a known activator of the pathway) and a negative control (vehicle) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (or a downstream substrate) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add a chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

Signaling Pathway Visualization

The following diagram illustrates a generic kinase signaling pathway that can be inhibited by the developed compounds. Inhibition of an upstream kinase (e.g., a Receptor Tyrosine Kinase) prevents the phosphorylation and activation of downstream signaling molecules, ultimately affecting cellular processes like proliferation and survival.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., c-Kit, VEGFR-2) Ligand->RTK Binds and Activates Downstream1 Downstream Effector 1 (e.g., Ras, PI3K) RTK->Downstream1 Phosphorylates Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->RTK Inhibits Downstream2 Downstream Effector 2 (e.g., Raf, Akt) Downstream1->Downstream2 Activates Transcription Transcription Factors Downstream2->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for 2-Chloro-1,7-naphthyridin-8(7H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the use of 2-Chloro-1,7-naphthyridin-8(7H)-one in cancer cell line studies is limited. The following application notes and protocols are based on the activities of structurally related naphthyridine derivatives, particularly 1,8-naphthyridine and 1,6-naphthyridine analogs, which have been evaluated for their anticancer properties. These protocols are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Various derivatives of the naphthyridine scaffold have been synthesized and evaluated for their potential as therapeutic agents. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have demonstrated potent cytotoxic activity against various cancer cell lines.[3] The core structure of naphthyridine is a key pharmacophore in several clinically investigated anticancer agents.

This document provides an overview of the potential applications of this compound in cancer research, based on data from related compounds. It includes representative data on the cytotoxic effects of various naphthyridine derivatives on different cancer cell lines, detailed experimental protocols for assessing anticancer activity, and diagrams illustrating a general experimental workflow and a potential signaling pathway targeted by this class of compounds.

Data Presentation: Cytotoxicity of Naphthyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various naphthyridine derivatives against several human cancer cell lines. This data is provided to illustrate the potential potency and selectivity of this class of compounds.

Compound Cancer Cell Line IC50 (µM) Reference
Compound 47 (Halogen substituted 1,8-naphthyridine-3-carboxamide)MIAPaCa (Pancreatic)0.41[3][4]
K-562 (Leukemia)0.77[3][4]
Compound 36 (1,8-naphthyridine-3-carboxamide derivative)PA-1 (Ovarian)1.19[3][4]
Compound 29 (1,8-naphthyridine-C-3'-heteroaryl derivative)PA-1 (Ovarian)0.41[3][4]
SW620 (Colon)1.4[3][4]
Compound 12 (1,8-naphthyridine-3-carboxamide derivative)HBL-100 (Breast)1.37[5]
Compound 17 (1,8-naphthyridine-3-carboxamide derivative)KB (Oral)3.7[5]
Compound 22 (1,8-naphthyridine-3-carboxamide derivative)SW-620 (Colon)3.0[5]
Compound 5b (bis(trifluoromethyl)phenyl-quinoline-benzamide-[4][6]-naphthyridine)MCF-7 (Breast)11.25 ± 0.09[6][7]
A549 (Lung)23.19 ± 0.45[6][7]
SiHa (Cervical)29.22 ± 0.30[6]
Compound 5e (bis(trifluoromethyl)phenyl-quinoline-benzamide-[4][6]-naphthyridine)MCF-7 (Breast)13.45 ± 0.09[6][7]
A549 (Lung)26.24 ± 0.41[6][7]
SiHa (Cervical)30.18 ± 0.39[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of a compound such as this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, Hela)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Start: Cancer Cell Lines seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with this compound (serial dilutions) seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) data_analysis->mechanism_studies end End: Identification of Anticancer Activity and Mechanism mechanism_studies->end

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., PI3K) receptor->kinase1 Activates kinase2 Downstream Kinase (e.g., Akt) kinase1->kinase2 Activates proliferation Cell Proliferation, Survival, Angiogenesis kinase2->proliferation Promotes apoptosis Apoptosis kinase2->apoptosis Inhibits inhibitor This compound inhibitor->kinase2 Inhibits inhibitor->apoptosis Induces

Caption: Potential mechanism of action via kinase inhibition.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of naphthyridine derivatives, offering valuable data and detailed experimental protocols to guide research and development in this promising area of medicinal chemistry.

Introduction

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] This scaffold has proven to be a versatile platform for the development of therapeutic agents with a wide spectrum of pharmacological activities, most notably antimicrobial and antifungal properties.[2] The pioneering discovery of nalidixic acid in 1962 as an antibacterial agent laid the foundation for the extensive exploration of 1,8-naphthyridine derivatives, leading to the development of potent fluoroquinolone antibiotics.[2][3] These compounds primarily exert their antimicrobial effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and cell division.[3][4][5]

The growing threat of antimicrobial resistance necessitates the continuous search for novel therapeutic agents. Naphthyridine derivatives continue to be a focal point of research due to their proven efficacy and the potential for chemical modifications to enhance their activity against resistant strains and broaden their spectrum to include fungal pathogens.[1][6] This document summarizes key quantitative data on the antimicrobial and antifungal activity of various naphthyridine derivatives and provides detailed protocols for their evaluation.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC), half-maximal inhibitory concentration (IC50), and zone of inhibition data for various naphthyridine derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Naphthyridine Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)IC50 (µg/mL)Zone of Inhibition (mm)Reference(s)
Nalidixic Acid Derivatives
1,8-Naphthyridine-3-carboxylic acid amides (19)Escherichia coliVery good bactericidal action--[7]
Staphylococcus aureusWeaker bactericidal action--[7]
7-Methyl-1,8-naphthyridinone derivatives (31a-m)Bacillus subtilis (resistant strains)-1.7-13.2 (DNA gyrase)-[4]
1,8-Naphthyridine-3-thiosemicarbazides (44a-b)Staphylococcus aureus~6-7 mM--[4][7]
1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (45a-b)Staphylococcus aureus~6-7 mM--[4][7]
Fluoroquinolone Derivatives
1-Cyclopropyl-6-fluoro-7-(...) -1,8-naphthyridine-3-carboxylic acid (11e)Streptococcus pneumoniae (multidrug-resistant)Very good activity--[7]
1-Cyclopropyl-6-fluoro-7-(...) -1,8-naphthyridine-3-carboxylic acid (11f)Staphylococcus aureus (multidrug-resistant)Comparable to ciprofloxacin and vancomycin--[7]
Staphylococcus epidermidis (multidrug-resistant)Comparable to ciprofloxacin and vancomycin--[7]
Other Naphthyridine Derivatives
1,8-Naphthyridine-3-carbonitrile (ANA-12)Mycobacterium tuberculosis H37Rv6.25--[8][9]
1,8-Naphthyridine-3-carbonitriles (ANC-2, ANA-1, ANA 6–8, ANA-10)Mycobacterium tuberculosis H37Rv12.5--[9]
9-(3-Fluoro-4-methoxyphenyl)-6-aryl-[1][4][9]triazolo[4,3-a][4][6]naphthyridine (59a-c)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae--Maximal inhibition zones compared to ciprofloxacin[4]
4-Aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (60a-d)Various bacteria--15–19 (at 250 ppm)[4]
N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amines (63b, 63d)Staphylococcus aureus, Escherichia coli35.5–75.5--[7]
7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (multi-resistant)≥ 1024--[5][10]
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (multi-resistant)≥ 1024--[5][10]

Table 2: Antifungal Activity of Naphthyridine Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference(s)
Hydrazono and azo derivatives of 1,8-naphthyridine (26-29)Aspergillus niger, Candida albicansComparable to griseofulvin-[7]
9-(3-Fluoro-4-methoxyphenyl)-6-aryl-[1][4][9]triazolo[4,3-a][4][6]naphthyridine (59a-c)Aspergillus flavus, Fusarium oxysporum-Maximal inhibition zones compared to amphotericin B[4]
4-Aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (60a-d)Various fungi-15–19 (at 250 ppm)[4]
N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amines (63b, 63d)Aspergillus niger, Candida albicans35.5–75.5-[7]
7-Amino-3-[(...)]-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile (97)Candida albicans, Aspergillus fumigatusModerate activity-[7]
Benzo[h][1][4][9]triazolo[3,4-a][1][5]naphthyridines (100b-c)Candida albicans12.5 and 25 mg/mL-[7]
Benzo[h][1][4][9]triazolo[3,4-a][1][5]naphthyridine (100a)Aspergillus fumigatus25 mg/mL-[7]
8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-oneVarious fungiPotent activity-[11]

Mechanism of Action

The primary mechanism of antibacterial action for many naphthyridine derivatives, particularly the quinolone class, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.

Mechanism_of_Action cluster_drug Naphthyridine Derivative cluster_bacterium Bacterial Cell Naphthyridine Naphthyridine Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Naphthyridine->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of naphthyridine antibiotics.

Experimental Protocols

This section provides detailed methodologies for common assays used to evaluate the antimicrobial and antifungal activity of naphthyridine derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Naphthyridine derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, amphotericin B)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the naphthyridine derivative in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the microbial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (microorganism with a standard antibiotic/antifungal) and a negative control (microorganism with the solvent used to dissolve the compound). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Disc Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile filter paper discs (6 mm in diameter)

  • Bacterial or fungal suspension standardized to 0.5 McFarland turbidity

  • Naphthyridine derivative solution of known concentration

  • Positive control antibiotic/antifungal discs

  • Negative control discs (impregnated with solvent)

  • Sterile swabs

Procedure:

  • Aseptically swab the entire surface of the agar plate with the standardized microbial suspension to create a uniform lawn.

  • Allow the plate to dry for a few minutes.

  • Aseptically place the sterile filter paper discs impregnated with a known concentration of the naphthyridine derivative onto the surface of the agar.

  • Place the positive and negative control discs on the same plate, ensuring they are sufficiently spaced apart.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Protocol 3: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This colorimetric assay is a rapid and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Naphthyridine derivative stock solution

  • Alamar Blue reagent

  • Positive control (e.g., rifampicin)

  • Negative control (cells with solvent)

Procedure:

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a 96-well plate.

  • Add 100 µL of the naphthyridine derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 100 µL of a M. tuberculosis suspension to achieve a final concentration of approximately 10^5 CFU/mL.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Experimental and Screening Workflow

The development of new antimicrobial naphthyridine derivatives typically follows a structured workflow from synthesis to biological evaluation.

Workflow Start Start Synthesis Synthesis of Naphthyridine Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Antimicrobial & Antifungal Screening Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Zone Zone of Inhibition (Disc Diffusion) Screening->Zone MABA MABA Assay (for M. tuberculosis) Screening->MABA Active Active Compound? MIC->Active Zone->Active MABA->Active Active->Synthesis No SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes Optimization Lead Optimization SAR->Optimization Optimization->Synthesis End End Optimization->End

Caption: General workflow for synthesis and screening.

Conclusion

Naphthyridine derivatives represent a clinically significant and continually evolving class of antimicrobial and antifungal agents. The data and protocols presented herein provide a valuable resource for researchers engaged in the discovery and development of new therapeutics to combat infectious diseases. Further exploration of structure-activity relationships and novel chemical modifications of the naphthyridine scaffold holds significant promise for overcoming the challenge of antimicrobial resistance.

References

Application Notes: Synthesis and Utility of 2-Amino-1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As one of the six isomers of pyridopyridine, its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The unique arrangement of nitrogen atoms in the fused ring system allows for specific interactions with various biological targets, making it an attractive core for the design of novel therapeutic agents.[1][2]

Notably, derivatives of the isomeric 1,8-naphthyridine are already in clinical use, such as the antibacterial agent Gemifloxacin, which inhibits DNA gyrase and topoisomerase IV.[3][4] Similarly, 2,7-naphthyridine derivatives have garnered significant attention as potent and selective inhibitors of various enzymes and kinases, including phosphodiesterase 5 (PDE5), c-Kit, and VEGFR-2.[3][5] Their diverse biological profile makes the development of efficient synthetic routes to novel 2-amino-1,7-naphthyridine analogues a key area of research for drug development professionals.

These application notes provide detailed protocols for the synthesis of substituted 2-amino-1,7-naphthyridine derivatives, summarize key quantitative data, and illustrate relevant synthetic and biological pathways.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diamino-5,6,7,8-tetrahydro-2,7-naphthyridine Derivatives

This protocol details the synthesis of 1,3-diamino-2,7-naphthyridine derivatives via nucleophilic substitution of a 3-chloro precursor with various amines. The starting materials, 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, can be prepared from 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[6]

General Procedure:

  • A mixture of the appropriate 1-amino-3-chloro-2,7-naphthyridine derivative (1 mmol) and the corresponding amine (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature.

  • Water (50 mL) is added to the cooled mixture to precipitate the product.

  • The separated crystals are collected by filtration, washed thoroughly with water, and dried.

  • The crude product is recrystallized from an ethanol-water mixture (2:1) to yield the pure 1,3-diamino derivative.[6]

// Node Definitions start [label="1-Amino-3-chloro-2,7-naphthyridine\n(1 mmol)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Excess Amine\n(5 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="Reflux\n(1 hour)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Add H₂O (50 mL)\nPrecipitate Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; filter [label="Filter & Wash", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallize\n(Ethanol/H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure 1,3-Diamino-2,7-naphthyridine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder];

// Edges start -> reflux; amine -> reflux; reflux -> cool; cool -> precipitate; precipitate -> filter; filter -> recrystallize; recrystallize -> product; }

Caption: Workflow for the synthesis of 1,3-diamino-2,7-naphthyridines.

Protocol 2: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

This procedure describes a novel method for synthesizing 1-amino-3-oxo-2,7-naphthyridines, which involves a key Smiles rearrangement step.[7] The protocol starts with 1-amino-3-chloro-2,7-naphthyridine precursors.

Step A: Synthesis of 3-[(2-Hydroxyethyl)thio] Intermediate

  • To a stirred suspension of a 1-amino-3-chloro-2,7-naphthyridine derivative (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL), add 2-mercaptoethanol (0.84 mL, 12 mmol).[7]

  • Stir the reaction mixture at 85–100 °C for 15 hours.

  • After cooling, add water (50 mL) to induce precipitation.

  • Filter the resulting crystals, wash with water, dry, and recrystallize from ethanol to obtain the 3-[(2-hydroxyethyl)thio] intermediate.[7]

Step B: Smiles Rearrangement to 1-Amino-3-oxo Product

  • The detailed conditions for the rearrangement can vary, but it typically involves treating the intermediate from Step A under conditions that facilitate intramolecular nucleophilic aromatic substitution. This rearrangement leads to the formation of the 1-amino-3-oxo-2,7-naphthyridine structure.[7]

// Node Definitions start [label="1-Amino-3-chloro-2,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label="2-Mercaptoethanol,\nK₂CO₃, DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Heat (85-100°C, 15h)\nNucleophilic Substitution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="3-[(2-Hydroxyethyl)thio]\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; rearrangement [label="Smiles Rearrangement", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-Amino-3-oxo-2,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124", shape=folder];

// Edges start -> step1; reagents1 -> step1; step1 -> intermediate [label="Yields: 74-77%[7][8]"]; intermediate -> rearrangement; rearrangement -> product; }

Caption: Synthesis of 1-amino-3-oxo-2,7-naphthyridines via Smiles rearrangement.

Quantitative Data Summary

The following tables summarize yields and biological activities for various synthesized 2-amino-1,7-naphthyridine derivatives.

Table 1: Synthesis of 1,3-Diamino-5,6,7,8-tetrahydro-2,7-naphthyridine Derivatives[6]

Starting Material (1-Amino Group)Reactant AmineProduct (3-Amino Group)Yield (%)Melting Point (°C)
1-Pyrrolidin-1-yl2-Hydroxyethylamine3-[(2-Hydroxyethyl)amino]78157-159
1-Piperidin-1-yl2-Hydroxyethylamine3-[(2-Hydroxyethyl)amino]83124-125

Note: All reactions used 7-isopropyl substituted naphthyridine precursors.

Table 2: Biological Activity of 8-Amino-2,7-naphthyridinone Derivatives[3]

CompoundSubstitution (8-amino group)c-Kit IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
3 (Reference Compound)329.6279.9
9k 3-Fluoro-4-methoxyaniline8.5Not Reported
10l 3-Fluoro-4-(morpholin-4-yl)anilineNot Reported56.5
10r 3-Fluoro-4-(4-methylpiperazin-1-yl)anilineNot Reported31.7

Table 3: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus [9]

CompoundStructureMIC (mg/L)
10f Hydrazone derivative31
10j Hydrazone derivative with halogen8

Application in Drug Discovery: Kinase Inhibition

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized as potent inhibitors of c-Kit and VEGFR-2 kinases, which are crucial targets in oncology.[3] Compound 9k showed excellent c-Kit inhibitory activity (IC₅₀ = 8.5 nM), while compounds 10l and 10r exhibited potent VEGFR-2 inhibition (IC₅₀ = 56.5 nM and 31.7 nM, respectively).[3] These findings highlight the potential of the 2,7-naphthyridinone scaffold in developing targeted cancer therapies. Molecular docking studies suggest these compounds bind effectively within the kinase domain, interfering with the signaling pathways that drive tumor growth and angiogenesis.[3]

// Node Definitions growth_factor [label="Growth Factor\n(e.g., VEGF, SCF)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase\n(VEGFR-2 / c-Kit)", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="8-Amino-2,7-Naphthyridinone\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; adp [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; autophos [label="Autophosphorylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(Proliferation, Angiogenesis)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibition_node [label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges growth_factor -> receptor; receptor -> autophos; atp -> autophos; autophos -> adp; autophos -> downstream; downstream -> response; inhibitor -> receptor [arrowhead=tee, color="#EA4335", style=dashed, label=" Binds to\nATP-binding site"]; }

Caption: Inhibition of receptor tyrosine kinase signaling by 2,7-naphthyridinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-1,7-naphthyridin-8(7H)-one synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-hydroxy-7H-[1][2]naphthyridin-8-one (Step 1) Incomplete oxidation of the starting material.- Ensure the m-CPBA is fresh and has a high percentage of active oxidant. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Increase the molar equivalent of m-CPBA slightly (e.g., to 1.1-1.2 equivalents).
Degradation of the product during workup.- Use a gentle workup procedure. - Avoid prolonged exposure to strong acids or bases.
Low yield of this compound (Step 2) Incomplete chlorination.- Use freshly opened or distilled oxalyl chloride or an alternative chlorinating agent like POCl₃. - Ensure the reaction is performed under strictly anhydrous conditions. - The reaction of N-oxides with oxalyl chloride can be complex; consider optimizing the temperature and reaction time.
Formation of side products.- Over-chlorination or reaction at other positions of the naphthyridine ring can occur. Control the stoichiometry of the chlorinating agent and the reaction temperature. - The Vilsmeier-Haack reaction is a known method for producing chloro-formyl naphthyridines and might occur as a side reaction with DMF and a chlorinating agent[3][4][5].
Product is difficult to purify Presence of unreacted starting material or intermediates.- Optimize the reaction conditions to drive the reaction to completion. - Employ column chromatography with a suitable gradient of solvents for efficient separation.
Co-elution of impurities.- If using silica gel chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. - Recrystallization from an appropriate solvent can be an effective final purification step.
Inconsistent results Variability in reagent quality.- Use reagents from reputable suppliers and ensure they are stored correctly. - Use anhydrous solvents where specified.
Reaction conditions not strictly controlled.- Maintain consistent reaction temperatures, stirring speeds, and addition rates of reagents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently cited method involves a two-step process:

  • Oxidation of 7H-[1][2]naphthyridin-8-one to 1-hydroxy-7H-[1][2]naphthyridin-8-one using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Chlorination of the resulting N-hydroxy intermediate to yield this compound using a chlorinating agent such as oxalyl chloride in DMF[1].

Q2: Are there alternative methods for the chlorination step?

A2: Yes, while the direct chlorination of the N-hydroxy intermediate is one approach, other general methods for introducing a chlorine atom onto a naphthyridine ring could be adapted. One common alternative is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with a chloride ion, typically using a copper(I) salt catalyst[2][6][7]. Another possibility is the use of phosphorus oxychloride (POCl₃) to convert a hydroxy-naphthyridine or naphthyridinone to the corresponding chloro-derivative[8][9][10].

Q3: My yield for the chlorination of 1-hydroxy-7H-[1][2]naphthyridin-8-one is consistently low. What can I do?

A3: Low yields in this step can often be attributed to the reactivity of the chlorinating agent and the stability of the intermediate.

  • Reagent Quality: Ensure your oxalyl chloride and DMF are anhydrous and of high purity.

  • Temperature Control: The reaction is initiated at 0°C and then warmed to room temperature[1]. Precise temperature control is crucial to minimize side reactions.

  • Alternative Chlorinating Agents: If oxalyl chloride gives poor results, consider exploring other reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though reaction conditions would need to be re-optimized.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting material and the formation of the product. Use a suitable solvent system (e.g., dichloromethane/methanol mixtures) and visualize the spots under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the key safety precautions for this synthesis?

A5:

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

  • Oxalyl chloride is toxic and corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood.

  • Phosphorus oxychloride is also highly corrosive and reacts with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one (Step 1)
  • To a solution of 7H-[1][2]naphthyridin-8-one (2.3 g, 16 mmol) in 100 mL of chloroform, add 3-chloroperoxybenzoic acid (m-CPBA) (4.3 g, ~70% purity, 17 mmol).

  • Stir the mixture at room temperature for 70 hours.

  • Add methanol to dissolve the resulting mixture.

  • Concentrate the solution and transfer the residue to an amino-propyl-modified silica gel column.

  • Elute with a dichloromethane/methanol solvent system to obtain 1-hydroxy-7H-[1][2]naphthyridin-8-one as a yellow solid (2.4 g, 94% yield)[1].

Synthesis of this compound (Step 2)
  • Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.1 g, 6.9 mmol) in 45 mL of dry N,N-dimethylformamide (DMF).

  • Cool the suspension to 0°C in an ice bath.

  • Add oxalyl chloride (0.77 mL, 9.0 mmol) dropwise to the suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding methanol to destroy any excess oxalyl chloride.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in methanol and treat with amino-modified silica gel.

  • Evaporate the solvent and purify the residue by column chromatography on an amino-propyl-modified silica gel column, eluting with dichloromethane/methanol.

  • This should yield this compound as a white solid (0.72 g, 57% yield)[1].

Quantitative Data Summary

Compound Starting Material Reagents Solvent Yield Reference
1-hydroxy-7H-[1][2]naphthyridin-8-one7H-[1][2]naphthyridin-8-onem-CPBAChloroform94%[1]
This compound1-hydroxy-7H-[1][2]naphthyridin-8-oneOxalyl chloride, DMFDMF57%[1]

Visualizations

Synthesis_Workflow start 7H-[1,7]naphthyridin-8-one step1 Oxidation start->step1 intermediate 1-hydroxy-7H-[1,7]naphthyridin-8-one step1->intermediate step2 Chlorination intermediate->step2 product This compound step2->product reagent1 m-CPBA, Chloroform RT, 70h reagent1->step1 reagent2 Oxalyl chloride, DMF 0°C to RT, 30 min reagent2->step2 Troubleshooting_Logic issue Low Final Yield sub_issue1 Low Yield in Step 1 (Oxidation) issue->sub_issue1 sub_issue2 Low Yield in Step 2 (Chlorination) issue->sub_issue2 sub_issue3 Purification Loss issue->sub_issue3 cause1a Incomplete Reaction sub_issue1->cause1a cause1b Degradation sub_issue1->cause1b cause2a Poor Reagent Quality sub_issue2->cause2a cause2b Side Reactions sub_issue2->cause2b cause3a Co-eluting Impurities sub_issue3->cause3a solution1a Extend Time / More Reagent cause1a->solution1a solution1b Gentle Workup cause1b->solution1b solution2a Use Fresh/Anhydrous Reagents cause2a->solution2a solution2b Optimize Temp. & Stoichiometry cause2b->solution2b solution3a Change Chromatography Conditions / Recrystallize cause3a->solution3a

References

Technical Support Center: Purification of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-1,7-naphthyridin-8(7H)-one. The methodologies described are based on established chemical principles and purification techniques reported for structurally similar naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as 7H-[1][2]naphthyridin-8-one or its precursors.[3]

  • Chlorinating Agent Residues: Excess chlorinating agents like oxalyl chloride or phosphorus oxychloride and their byproducts.[3][4]

  • Over-chlorinated or Isomeric Products: Formation of dichlorinated species or other positional isomers.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis back to a hydroxyl group, particularly if exposed to moisture or nucleophilic conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as DMF or chloroform.[3][4]

Q2: Which primary purification method should I choose: recrystallization or column chromatography?

The choice depends on the impurity profile and the quantity of your crude material.

  • Recrystallization is ideal for removing small amounts of impurities from a relatively pure crude product (>90% purity). It is often faster and more scalable than chromatography.

  • Column Chromatography is necessary for complex mixtures containing multiple components or impurities with similar solubility to the desired product. It offers superior separation but can be more time-consuming and involve larger solvent volumes. A common technique involves silica gel column chromatography.[5]

Q3: What are suitable solvents for the recrystallization of this compound?

Based on procedures for related naphthyridine compounds, polar solvents are often effective.[1][6] A good starting point would be:

  • Alcohols (e.g., Ethanol, Methanol)[1][6]

  • Aqueous solvent mixtures (e.g., Ethanol/Water)

  • It is crucial to perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but provides low solubility when cold.

Q4: How do I select a mobile phase for silica gel column chromatography?

A typical starting point for nitrogen-containing heterocyclic compounds like this is a mixture of a non-polar and a polar solvent. The polarity can be adjusted based on TLC analysis.

  • Recommended Systems: Dichloromethane/Methanol or Ethyl Acetate/Hexane are common choices.

  • Gradient Elution: A gradient from a less polar to a more polar solvent system (e.g., starting with 100% Dichloromethane and gradually adding Methanol up to 5%) is often effective for separating complex mixtures.[5] For specialized separations, an amino-propyl-modified silica gel column can also be utilized.[3]

Purification Protocols

Experimental Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~10-20 mg of crude product. Add a potential solvent dropwise while heating until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.

  • Observation: If clean crystals form, the solvent is suitable. If the product "oils out" or no solid forms, test another solvent or a co-solvent system.

  • Procedure: Dissolve the bulk of the crude material in a minimum amount of the chosen hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane/Methanol) and spot it on a TLC plate. Develop the plate using various mobile phase systems (e.g., different ratios of Ethyl Acetate/Hexane or Dichloromethane/Methanol) to find a system that gives good separation with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger binding to the silica.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield after Recrystallization 1. Using too much solvent. 2. Compound is significantly soluble in cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for dissolution. 2. Try a different solvent or cool the mother liquor to a lower temperature (e.g., -20°C). 3. Preheat the filtration funnel and flask.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is too high. 2. The solution is supersaturated with impurities. 3. Presence of moisture.1. Switch to a lower-boiling point solvent. 2. Attempt a preliminary purification by chromatography first. 3. Ensure the crude product is thoroughly dried before recrystallization.
Poor Separation on TLC/Column 1. Incorrect mobile phase polarity. 2. Column was overloaded with crude material. 3. Co-eluting impurities.1. Systematically screen different solvent systems and ratios. 2. Use a larger column or reduce the amount of sample loaded. 3. Try a different stationary phase (e.g., alumina, amino-propyl silica) or a different solvent system.[3]
Streaking on TLC Plate 1. Compound is highly polar or acidic/basic. 2. Sample is too concentrated.1. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample before spotting on the TLC plate.
Product Still Impure After Purification 1. A single purification step is insufficient. 2. Impurity has very similar properties to the product.1. Combine purification methods: perform column chromatography first, followed by recrystallization of the purest fractions. 2. Repeat the purification step. Sometimes a second pass is necessary for high purity.

Visual Guides

Purification_Workflow cluster_start Crude Material cluster_analysis Initial Assessment cluster_purification Purification Methods cluster_end Final Product & Analysis start Crude this compound tlc1 TLC Analysis to Assess Purity start->tlc1 chrom Column Chromatography (For complex mixtures) tlc1->chrom Low Purity / Multiple Spots recryst Recrystallization (For >90% pure material) tlc1->recryst High Purity / Minor Impurities tlc2 Purity Check (TLC, NMR, LC-MS) chrom->tlc2 recryst->tlc2 pure Pure Product tlc2->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Problem: Poor Separation on Column q1 Are spots streaking on TLC? start->q1 a1 Add modifier to mobile phase (e.g., 0.1% Et3N or AcOH) q1->a1 Yes q2 Are spots too close (ΔRf < 0.1)? q1->q2 No end Improved Separation a1->end a2 Adjust mobile phase polarity. Try a completely different solvent system. q2->a2 Yes q3 Is the column overloaded? q2->q3 No a2->end a3 Decrease sample load. Use a wider diameter column. q3->a3 Yes a3->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one. The information is designed to help identify and mitigate the formation of common side products and address other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield of this compound?

A1: A low yield is often due to an incomplete reaction or degradation of the product during workup. Ensure that the starting material, 1-hydroxy-7H-[1][2]naphthyridin-8-one, is completely consumed by monitoring the reaction with an appropriate technique (e.g., TLC, LC-MS). Additionally, the workup and purification steps should be performed under anhydrous conditions as much as possible to prevent hydrolysis of the chloro-substituent.

Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: Besides unreacted starting material, several side products can form during the synthesis. The most common are the hydrolysis product, formylated derivatives, and potentially over-chlorinated species. See the table below for a summary of potential side products.

Q3: How can I minimize the formation of the hydrolysis product?

A3: The 2-chloro group is susceptible to hydrolysis. To minimize this, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged exposure to aqueous solutions. If an aqueous wash is necessary, use cold water or brine and quickly proceed to the extraction and drying steps.

Q4: What causes the formation of a formylated side product, and how can I avoid it?

A4: The chlorinating agent is typically formed in situ from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), which generates a Vilsmeier reagent.[1][3][4][5][6] This reagent can also act as a formylating agent, leading to the addition of a formyl (-CHO) group to the electron-rich naphthyridine ring.[3][4][5][7] To minimize this, use the minimum necessary amount of DMF and maintain a low reaction temperature as specified in the protocol.

Q5: Is over-chlorination a concern in this synthesis?

A5: While the primary reaction is the conversion of the hydroxy group to a chloro group, over-chlorination to form a dichloro-naphthyridine derivative is a possibility, especially with prolonged reaction times or excess chlorinating agent. Adhering to the recommended stoichiometry and reaction time is crucial to avoid this.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting material - Inactive chlorinating agent.- Insufficient amount of chlorinating agent.- Reaction temperature is too low.- Use a fresh bottle of oxalyl chloride.- Ensure accurate stoichiometry of reagents.- Allow the reaction to warm to room temperature as per the protocol.
Presence of a more polar spot on TLC (lower Rf) than the product - Hydrolysis of the product to 1,7-Dihydroxy-8(7H)-naphthyridinone.- Ensure anhydrous conditions during workup and purification.- Minimize contact with water.
Presence of a non-polar spot on TLC (higher Rf) than the product - Formation of an over-chlorinated side product.- Reduce the amount of chlorinating agent.- Decrease the reaction time and monitor closely.
Complex mixture of products observed by LC-MS or NMR - Formation of multiple side products (e.g., formylation, dimerization).- Degradation of starting material or product.- Carefully control the reaction temperature and stoichiometry.- Purify the crude product promptly after workup.- Consider alternative chlorinating agents that may offer higher selectivity.
Product is difficult to purify - Co-elution of the product with a side product.- Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase).- Consider recrystallization as an alternative or additional purification step.

Summary of Potential Side Products

Side Product Structure Molecular Weight Potential Cause Identification
Unreacted Starting Material1-hydroxy-7H-[1][2]naphthyridin-8-one162.14 g/mol Incomplete reactionMatches the spectral data of the starting material.
Hydrolysis Product1,7-Dihydroxy-8(7H)-naphthyridinone162.14 g/mol Exposure to water during workupMass spectrometry (M+H)+ = 163. More polar than the product on TLC.
Formylated Side Product2-Chloro-x-formyl-1,7-naphthyridin-8(7H)-one208.59 g/mol Vilsmeier-Haack formylationMass spectrometry (M+H)+ = 209/211. Presence of an aldehyde proton in 1H NMR.
Over-chlorinated Productx,2-Dichloro-1,7-naphthyridin-8(7H)-one215.03 g/mol Excess chlorinating agent or prolonged reaction timeMass spectrometry showing a dichloro isotopic pattern.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure.[8]

Step 1: Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one

  • To a solution of 7H-[1][2]naphthyridin-8-one (1.0 eq) in chloroform, add 3-chloroperoxybenzoic acid (m-CPBA) (1.05 eq).

  • Stir the mixture at room temperature for 60-72 hours.

  • Add methanol to dissolve the resulting precipitate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield 1-hydroxy-7H-[1][2]naphthyridin-8-one.

Step 2: Synthesis of this compound

  • Suspend 1-hydroxy-7H-[1][2]naphthyridin-8-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • Add oxalyl chloride (1.3 eq) dropwise to the suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by the careful addition of methanol to destroy excess oxalyl chloride.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in a suitable solvent (e.g., methanol or dichloromethane) for purification.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain this compound as a solid.

Reaction Pathway and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 1-hydroxy-7H-[1,7]naphthyridin-8-one Product This compound SM->Product Chlorination SP1 Unreacted Starting Material SM->SP1 Incomplete Reaction SP3 Formylated Side Product SM->SP3 Formylation SP2 Hydrolysis Product Product->SP2 Hydrolysis (H2O) SP4 Over-chlorinated Product Product->SP4 Over-chlorination Reagent Oxalyl Chloride / DMF

Caption: Reaction scheme for the synthesis of this compound and potential side products.

References

Technical Support Center: Optimizing 1,7-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,7-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1,7-naphthyridine core?

A1: The most prevalent methods for synthesizing the 1,7-naphthyridine scaffold include the Friedländer annulation, synthesis from cyanopyridine derivatives, and multi-component reactions. The Friedländer synthesis, which involves the condensation of an ortho-aminopyridine carboxaldehyde or ketone with a compound containing a reactive α-methylene group, is a classical and widely used approach.[1][2][3] Modifications of this reaction, such as using different catalysts or microwave irradiation, have been developed to improve yields and reaction conditions.[4] Syntheses starting from substituted pyridines, like 2-cyano-3-pyridylacetonitrile, offer an alternative route, particularly under microwave-assisted conditions which can lead to excellent yields in a shorter time.[5]

Q2: How do I choose the best synthetic strategy for my target 1,7-naphthyridine derivative?

A2: The choice of synthetic route depends on several factors:

  • Substituent Pattern: The desired substitution on the final molecule will dictate the most suitable starting materials. For instance, the Friedländer synthesis is excellent for introducing substituents at the 2- and 3-positions of the naphthyridine ring.

  • Scale of Reaction: Some methods are more amenable to large-scale synthesis. For example, solvent-free or aqueous-based procedures can simplify workup and reduce waste on a larger scale.[4][6][7]

  • Available Starting Materials: The accessibility and cost of the initial pyridine or other precursors are practical considerations.

  • Reaction Conditions: Your laboratory's capabilities, such as access to microwave reactors or specific catalysts, will also influence your choice.

Q3: What are the key parameters to control for a successful 1,7-naphthyridine synthesis?

A3: Critical parameters to monitor and optimize include:

  • Temperature: Reaction temperature can significantly impact reaction rate and selectivity. High temperatures (150-220°C) are often used in classical Friedländer reactions, though milder conditions are possible with effective catalysis.[1]

  • Catalyst: The choice of an acid or base catalyst is crucial. Lewis acids like CeCl₃·7H₂O or organic bases like DABCO can promote the reaction under milder conditions.[4] Propylphosphonic anhydride (T3P®) has also been shown to be an effective promoter.[8][9]

  • Solvent: While some reactions are performed neat or under solvent-free conditions, the choice of solvent can affect solubility of reactants and influence reaction outcomes.

  • Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 1,7-Naphthyridine

Q: My Friedländer reaction is giving a very low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield in a Friedländer synthesis can stem from several issues. Here's a systematic approach to troubleshooting:

  • Check the Reactivity of Your Starting Materials:

    • Is the methylene group of your carbonyl compound sufficiently activated? The reaction relies on the enolizability of the ketone or aldehyde. If you are using a less reactive carbonyl compound, consider using a stronger base or a catalyst that facilitates enolate formation.

    • Is the amino group on the pyridine ring sufficiently nucleophilic? Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. You might need to use more forcing conditions (higher temperature, longer reaction time) or a more effective catalyst.

  • Evaluate Your Reaction Conditions:

    • Is the temperature appropriate? Classical Friedländer reactions often require high temperatures.[1] If you are operating at a lower temperature, ensure your catalyst is active enough for those conditions. Consider a trial reaction at a higher temperature.

    • Is your catalyst suitable and active? If using a catalyst, ensure it has not degraded. For base-catalyzed reactions, common options include KOH, NaOH, or piperidine.[1] For acid-catalyzed reactions, Lewis acids can be effective. Some modern methods use catalysts like T3P® or CeCl₃·7H₂O for milder conditions and higher yields.[4][8][9]

    • Have you considered microwave irradiation? Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for naphthyridine synthesis.[5]

  • Consider Potential Side Reactions:

    • Could self-condensation of the carbonyl compound be occurring? Aldol condensation of the ketone or aldehyde with itself is a common side reaction, especially under basic conditions.[10] To mitigate this, try a slow addition of the carbonyl compound to the reaction mixture.[10]

Problem 2: Formation of Impurities and Purification Challenges

Q: My reaction produces the 1,7-naphthyridine, but it is accompanied by significant impurities. How can I improve the purity and effectively purify my product?

A: The presence of impurities is a common challenge. Here are some strategies to address this:

  • Minimize Side Reactions:

    • As mentioned above, aldol condensation can be a source of impurities. Slow addition of the carbonyl reactant can improve the regioselectivity and reduce side products.[10]

    • Over-reaction or degradation can occur with prolonged reaction times or excessive heat. Monitor your reaction closely with TLC to stop it at the optimal point.

  • Optimize the Workup Procedure:

    • A simple acid-base extraction can often remove many impurities. Since 1,7-naphthyridines are basic, they can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basification.

    • Some products may be highly soluble in water, making extraction difficult. In such cases, continuous extraction with a suitable solvent like ether may be necessary.[5]

  • Choose the Right Purification Technique:

    • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be screened by TLC to find the optimal conditions for separation.

Problem 3: Poor Regioselectivity with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis.[10] Here are some approaches to favor the formation of the desired isomer:

  • Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity.

    • Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to favor the formation of 2-substituted products.[10]

    • Experimenting with different Lewis acids or bases may also influence the outcome.

  • Reaction Conditions:

    • Slow Addition: Slowly adding the ketone to the reaction mixture containing the aminopyridine and catalyst can significantly improve regioselectivity.[10]

    • Temperature: The effect of temperature on regioselectivity can vary depending on the specific substrates and catalyst. It is an important parameter to screen.

  • Use of Pre-activated Substrates:

    • Introducing a directing group or a group that alters the reactivity of one of the α-methylene groups on the ketone can provide better control over the cyclization.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Synthesis of Naphthyridines

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
T3P®2-aminonicotinaldehyde, various ketonesDichloromethaneReflux1-2 h85-95[9]
DABCO2-aminonicotinaldehyde, active methylene compoundsSolvent-free (MW)-2-5 min74-86
CeCl₃·7H₂O2-aminonicotinaldehyde, active methylene compoundsSolvent-free (grinding)Room Temp.5-8 min89-96[4]
Choline Hydroxide2-aminonicotinaldehyde, acetoneWater506 h~90[6]
None (Conventional)2-aminobenzaldehyde, ketonesEthanol/piperidineRefluxSeveral hoursVariable[1]

Table 2: Microwave-Assisted Synthesis of 1,7-Naphthyridine Derivatives

Starting MaterialKey ReagentsSolventPower (W)Time (min)ProductYield (%)Reference
2-cyano-3-pyridylacetonitrileHBr, Hydrazine Hydrate, CuSO₄Dioxane, Acetic Acid/Water7003-81,7-Naphthyridine & derivatives64-81[5]
2-aminonicotinaldehyde, various ketonesDABCONone6002-5Substituted 1,8-Naphthyridines74-86

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6,8-dihydrazino-1,7-naphthyridine [5]

  • Dissolve 6-Amino-8-bromo-1,7-naphthyridine (1.5 g, 6.7 mmol) in 20 ml of dioxane.

  • Add 10 ml of 85% hydrazine hydrate dropwise to the solution.

  • Reflux the mixture at 110°C for 8 minutes in a microwave reactor.

  • Cool the reaction mixture to room temperature.

  • Filter the yellow precipitate and wash with small amounts of water.

  • The resulting product is 6,8-dihydrazino-1,7-naphthyridine (yield: 64.5%).

Protocol 2: Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O [4]

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

  • Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically 5-8 minutes), monitoring the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Filter the solid product, wash with water, and recrystallize from an appropriate solvent.

  • The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification reactant1 Aminopyridine Derivative mix Mix Reactants with Catalyst/Solvent reactant1->mix reactant2 Active Methylene Compound reactant2->mix react Heat / Irradiate (MW) Monitor by TLC mix->react quench Quench Reaction (e.g., add water) react->quench extract Extraction (Acid/Base) quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product Pure 1,7-Naphthyridine purify->product

Caption: General experimental workflow for 1,7-naphthyridine synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Problem: Low or No Yield cause1 Low Reactivity of Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Dominant Side Reactions start->cause3 sol1a Use Stronger Base/Catalyst cause1->sol1a sol1b Increase Temperature or Reaction Time cause1->sol1b cause2->sol1b sol2a Change Catalyst (e.g., T3P®, CeCl3) cause2->sol2a sol2b Use Microwave Irradiation cause2->sol2b sol3a Slow Addition of Ketone cause3->sol3a

Caption: Troubleshooting decision tree for low reaction yield.

friedlander_mechanism reactants o-Aminopyridine Aldehyde + Carbonyl Compound step1 Aldol Condensation (Intermolecular) reactants->step1 Base or Acid Catalyst intermediate1 Aldol Adduct step1->intermediate1 step2 Cyclization (Intramolecular) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 1,7-Naphthyridine step3->product

Caption: Key steps of the Friedländer annulation pathway.

References

Regioselectivity issues in the synthesis of substituted naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of substituted naphthyridines. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones

The Friedländer annulation is a powerful method for synthesizing quinolines and naphthyridines. However, when using unsymmetrical ketones, a mixture of regioisomers is often a significant problem. The following table summarizes the effects of various catalysts on the regioselectivity of the reaction between 2-amino-3-formylpyridine and 2-butanone to yield 2,3-dimethyl- and 4-methyl-1,8-naphthyridine.

CatalystSolventTemperature (°C)Ratio (2,3-dimethyl:4-methyl)Reference
PyrrolidineToluene11085:15[1][2]
PiperidineToluene11080:20[1][2]
TABO *Toluene 110 96:4 [1][2]
L-ProlineDMSO10090:10
KOHEthanol8060:40[3]
No CatalystToluene11050:50[1][2]

*TABO: 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Key Takeaways:

  • Catalyst Choice is Crucial: Amine catalysts, particularly bicyclic amines like TABO, can significantly enhance regioselectivity in favor of the 2-substituted product.[1][2]

  • Reaction Conditions Matter: Higher temperatures and the slow addition of the ketone can also improve the regioselectivity.[1][2]

  • Base-Catalyzed Reactions: Traditional base-catalyzed methods often lead to poorer regioselectivity.[3]

G start Start: Poor Regioselectivity (Mixture of Isomers) catalyst Change Catalyst start->catalyst amine_cat Use Amine Catalyst (e.g., Pyrrolidine, TABO) catalyst->amine_cat High Selectivity proline_cat Consider L-Proline catalyst->proline_cat Good Selectivity conditions Optimize Reaction Conditions amine_cat->conditions proline_cat->conditions temp Increase Temperature conditions->temp addition Slow Addition of Ketone conditions->addition solvent Change Solvent temp->solvent addition->solvent toluene Use Aprotic Solvent (e.g., Toluene, Dioxane) solvent->toluene end End: Improved Regioselectivity toluene->end

Caption: Decision tree for choosing a synthetic method.

Experimental Protocols

Protocol 1: Highly Regioselective Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a procedure utilizing an ionic liquid as a catalyst in an aqueous medium, providing a green and efficient method with high regioselectivity. [4] Materials:

  • 2-Amino-3-formylpyridine

  • Acetone

  • [Bmmim][Im] (1-butyl-3-methylimidazolium imidazolide) or another suitable basic ionic liquid

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a stirred solution of 2-amino-3-formylpyridine (1.0 mmol) in the ionic liquid (3 mL), add acetone (1.2 mmol).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with deionized water (2 x 10 mL) to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-methyl-1,8-naphthyridine. This method has been reported to yield the product exclusively. [4] Experimental Workflow for Regioselective Friedländer Synthesis

G A 1. Mix Reactants (2-amino-3-formylpyridine, acetone, ionic liquid) B 2. Heat and Stir (80°C, 4-6h) A->B C 3. Workup (Extraction with ethyl acetate) B->C D 4. Purification (Column Chromatography) C->D E Final Product: 2-Methyl-1,8-naphthyridine D->E

Caption: Workflow for the synthesis of 2-methyl-1,8-naphthyridine.

Protocol 2: Regioselective Synthesis of a Benzo[c]pyrazolon[2][7]aphthyridine Derivative via a One-Pot, Multi-component Reaction

This protocol describes a green, on-water synthesis that proceeds with high regioselectivity. [5] Materials:

  • Isatin

  • Malononitrile

  • 3-Aminopyrazole

  • Water

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), and 3-aminopyrazole (1 mmol) in water (5 mL).

  • Reflux the mixture for 4-5 hours.

  • Add a solution of sodium hydroxide (2 mmol in 1 mL of water) to the reaction mixture.

  • Continue to reflux for an additional 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the regioselectively formed benzo[c]pyrazolon[2][6]aphthyridine derivative. The reported yields are generally good to excellent.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A1: The most commonly cited laboratory-scale synthesis is a two-step process starting from 7H-[1][2]naphthyridin-8-one. The first step is an oxidation to form 1-hydroxy-7H-[1][2]naphthyridin-8-one, which is then chlorinated in the second step to yield the final product.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up are:

  • Thermal Runaway: Both the N-oxidation with m-CPBA and the formation of the Vilsmeier reagent from oxalyl chloride and DMF can be exothermic. Careful temperature control is critical to prevent runaway reactions.

  • Toxic and Corrosive Reagents: Oxalyl chloride is toxic and corrosive and reacts violently with water. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Carcinogenic Byproduct: The reaction between oxalyl chloride and DMF can produce dimethylcarbamoyl chloride, a potent carcinogen. Exposure to this byproduct must be minimized.

  • Gas Evolution: The decomposition of the Vilsmeier reagent and the subsequent quenching steps can release gaseous byproducts such as HCl, CO, and CO2, leading to a pressure buildup if not properly vented.

Q3: Are there any known stability issues with the intermediate or final product?

A3: N-oxides, such as the 1-hydroxy-7H-[1][2]naphthyridin-8-one intermediate, are generally stable at room temperature but can be prone to decomposition at elevated temperatures (typically above 150°C). The final product, this compound, is expected to be a stable crystalline solid under standard storage conditions.

Troubleshooting Guides

Step 1: N-Oxidation of 7H-[1][2]naphthyridin-8-one

Issue 1: Low Yield of 1-hydroxy-7H-[1][2]naphthyridin-8-one

  • Possible Cause: Incomplete reaction.

    • Recommendation: On a larger scale, reaction times may need to be extended to ensure complete conversion. Monitor the reaction by TLC or HPLC. Consider a slight increase in the equivalents of m-CPBA, but be mindful of the increased exotherm and potential for side reactions.

  • Possible Cause: Degradation of the product.

    • Recommendation: Maintain strict temperature control. While the reaction is often run at room temperature on a lab scale, on a larger scale, the exotherm can lead to localized heating. Consider using a cooling bath to maintain a consistent temperature.

Issue 2: Difficulty in Removing m-Chlorobenzoic Acid (m-CBA) Byproduct

  • Possible Cause: High solubility of m-CBA in the reaction mixture.

    • Recommendation: After the reaction is complete, cool the mixture to 0°C to precipitate out the majority of the m-CBA. Filtration at this stage can simplify the subsequent work-up.

  • Possible Cause: Inefficient extraction during work-up.

    • Recommendation: During the aqueous work-up, washing the organic layer with a saturated sodium bicarbonate solution will help to remove residual m-CBA by converting it to its more water-soluble sodium salt.

Step 2: Chlorination of 1-hydroxy-7H-[1][2]naphthyridin-8-one

Issue 3: Low Yield of this compound

  • Possible Cause: Incomplete formation or decomposition of the Vilsmeier reagent.

    • Recommendation: Ensure that the DMF and oxalyl chloride are of high purity and the reaction is performed under anhydrous conditions. The Vilsmeier reagent is sensitive to moisture. The order of addition is critical; add the oxalyl chloride to the DMF at a controlled rate, maintaining a low temperature (e.g., 0°C) to prevent decomposition.

  • Possible Cause: Sub-optimal reaction temperature.

    • Recommendation: The reaction temperature for the chlorination step should be carefully controlled. While the initial formation of the Vilsmeier reagent is done at a low temperature, the subsequent reaction with the N-hydroxy intermediate may require warming to room temperature. Monitor the reaction progress to determine the optimal temperature profile for your scale.

Issue 4: Formation of Impurities and Byproducts

  • Possible Cause: Side reactions due to the high reactivity of the Vilsmeier reagent.

    • Recommendation: The regioselectivity of the chlorination can be influenced by the reaction conditions. Over-chlorination or chlorination at other positions on the naphthyridine ring can occur. A lower reaction temperature and careful control of the stoichiometry of the Vilsmeier reagent can help to minimize these side reactions.

  • Possible Cause: Decomposition of DMF.

    • Recommendation: As mentioned, the reaction of oxalyl chloride with DMF can produce dimethylcarbamoyl chloride. Using the Vilsmeier reagent in situ and avoiding unnecessarily high temperatures can minimize the formation of this and other decomposition products.

Issue 5: Difficulties in Product Isolation and Purification

  • Possible Cause: The product is a fine powder that is difficult to filter.

    • Recommendation: Consider adjusting the crystallization conditions. A slower cooling rate or the use of a different solvent system for precipitation might result in larger crystals that are easier to filter.

  • Possible Cause: Co-precipitation of impurities.

    • Recommendation: If column chromatography is not feasible on a large scale, recrystallization is a viable alternative. Toluene, ethyl acetate, or mixtures thereof are often good starting points for the recrystallization of chlorinated aromatic compounds. A thorough wash of the crude product with a suitable solvent before recrystallization can also help to remove some impurities.

Quantitative Data

Table 1: Reagent Quantities and Reaction Conditions (Lab Scale vs. Scaled-Up)

ParameterLab Scale (e.g., 1g)Scaled-Up (e.g., 100g) - Suggested Starting Point
Step 1: N-Oxidation
7H-[1][2]naphthyridin-8-one1.0 eq1.0 eq
m-CPBA (70%)~1.1 eq1.1 - 1.2 eq (added portion-wise)
Solvent (e.g., Chloroform)~40 mL/g~20-30 mL/g (to maintain stirrability)
TemperatureRoom Temperature15-25°C (with cooling to manage exotherm)
Reaction Time~70 hoursMonitor by HPLC/TLC for completion
Step 2: Chlorination
1-hydroxy-7H-[1][2]naphthyridin-8-one1.0 eq1.0 eq
DMF~40 mL/g~20-30 mL/g
Oxalyl Chloride~1.3 eq1.2 - 1.3 eq (slow, controlled addition)
Temperature (Vilsmeier formation)0°C-5 to 5°C
Temperature (Chlorination)0°C to Room Temperature10-20°C (monitor for completion)
Reaction Time~30 minutesMonitor by HPLC/TLC for completion

Experimental Protocols

Scaled-Up Synthesis of 1-hydroxy-7H-[1][2]naphthyridin-8-one (Step 1)
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, suspend 7H-[1][2]naphthyridin-8-one in chloroform.

  • Reagent Addition: Slowly add 3-chloroperoxybenzoic acid (m-CPBA, ~70%) in portions to the suspension while maintaining the internal temperature between 15-25°C using a cooling bath. Caution: The addition of m-CPBA is exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0-5°C and stir for 1-2 hours to precipitate the m-chlorobenzoic acid byproduct. Filter the solid and wash with cold chloroform. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by slurrying in a suitable solvent (e.g., diethyl ether) to remove remaining impurities, followed by filtration.

Scaled-Up Synthesis of this compound (Step 2)
  • Vilsmeier Reagent Preparation: In a separate reactor under an inert atmosphere (e.g., nitrogen), add dry N,N-dimethylformamide (DMF). Cool the DMF to -5 to 5°C. Slowly add oxalyl chloride dropwise via an addition funnel, ensuring the internal temperature does not exceed 5°C. Caution: This reaction is exothermic and releases gas. Ensure adequate venting. Stir the resulting mixture for 15-30 minutes at 0°C.

  • Chlorination Reaction: To the pre-formed Vilsmeier reagent, add the 1-hydroxy-7H-[1][2]naphthyridin-8-one from Step 1 in portions, while maintaining the temperature between 10-20°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred mixture of ice and water. Caution: Quenching is highly exothermic and releases HCl gas.

  • Isolation: Adjust the pH of the aqueous slurry to 7-8 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). Filter the precipitated solid, wash with water, and then with a small amount of cold methanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination start1 Start: 7H-[1,7]naphthyridin-8-one add_mcpba Add m-CPBA (portion-wise) Maintain T < 25°C start1->add_mcpba react1 Stir at RT Monitor by TLC/HPLC add_mcpba->react1 workup1 Cool to 0°C, Filter Concentrate react1->workup1 purify1 Purify (Slurry) 1-hydroxy-7H-[1,7]naphthyridin-8-one workup1->purify1 start2 Start: 1-hydroxy intermediate add_intermediate Add intermediate to Vilsmeier Maintain T < 20°C start2->add_intermediate prepare_vilsmeier Prepare Vilsmeier Reagent (Oxalyl Chloride + DMF at 0°C) Caution: Exothermic, Gas! prepare_vilsmeier->add_intermediate react2 Stir at RT Monitor by TLC/HPLC add_intermediate->react2 quench Quench with Ice/Water Caution: Exothermic, Gas! react2->quench isolate Neutralize, Filter, Wash quench->isolate purify2 Dry and Recrystallize This compound isolate->purify2

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_chlorination cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Purity in Chlorination Step cause1 Vilsmeier Reagent Issues start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Side Reactions start->cause3 cause4 Inefficient Work-up start->cause4 solution1a Use high purity, anhydrous reagents cause1->solution1a solution1b Slow, controlled addition of oxalyl chloride at 0°C cause1->solution1b solution2a Optimize temperature profile for addition and reaction cause2->solution2a solution2b Monitor reaction closely by HPLC/TLC cause2->solution2b solution3a Use stoichiometric amount of Vilsmeier reagent cause3->solution3a solution3b Maintain lower reaction temperature cause3->solution3b solution4a Ensure complete quenching and neutralization cause4->solution4a solution4b Optimize recrystallization solvent system cause4->solution4b

Caption: Troubleshooting logic for the chlorination step.

References

Stability issues of 2-Chloro-1,7-naphthyridin-8(7H)-one in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-Chloro-1,7-naphthyridin-8(7H)-one in various laboratory settings. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing the degradation of this compound in protic solvents like methanol and water. What could be the cause?

A1: Degradation in protic solvents is likely due to nucleophilic substitution of the chloro group at the 2-position by the solvent molecules (solvolysis) or by other nucleophiles present in the medium. The pyridinone ring system makes the chloro substituent susceptible to such reactions. Additionally, hydrolysis of the lactam ring can occur, especially under acidic or basic conditions.

Q2: My compound appears to be unstable when exposed to light. Is this expected?

A2: Naphthyridine derivatives can be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the formation of degradation products. It is advisable to handle and store the compound in amber vials or otherwise protected from light.[1]

Q3: What are the most likely degradation pathways for this compound?

A3: The two primary anticipated degradation pathways are:

  • Nucleophilic Substitution: The chlorine atom at the C2 position can be displaced by nucleophiles. Common nucleophiles in a laboratory setting include water, alcohols (if used as solvents), and amines (if present as reagents or impurities).

  • Hydrolysis of the Lactam Ring: The amide bond within the pyridinone ring can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.

Q4: How can I improve the stability of this compound in my experimental solutions?

A4: To enhance stability, consider the following:

  • Solvent Choice: Use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions and during experiments where possible.

  • pH Control: Maintain a neutral pH to minimize the risk of acid or base-catalyzed hydrolysis of the lactam ring.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions. For experiments, use the lowest practical temperature.

  • Light Protection: Always store the compound and its solutions in light-protected containers.[1]

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS analysis over time, especially in protic solvents. Nucleophilic substitution of the chloro group by the solvent or other nucleophiles.Switch to an aprotic solvent (e.g., DMSO, DMF, acetonitrile). If a protic solvent is necessary, prepare fresh solutions immediately before use and keep them at a low temperature.
Loss of compound potency or concentration in aqueous buffers. Hydrolysis of the lactam ring.Adjust the pH of the buffer to be as close to neutral as possible. Avoid strongly acidic or basic conditions.
Discoloration or degradation of the solid compound or solutions upon exposure to lab lighting. Photodegradation.Store the solid compound and all solutions in amber vials or wrap containers in aluminum foil to protect from light.
Inconsistent results between experimental repeats. Compound instability under the experimental conditions.Perform a preliminary stability test of the compound under your specific experimental conditions (solvent, pH, temperature, light exposure) to identify and mitigate the degradation factors.

Experimental Protocols

Protocol for Assessing Solvent-Dependent Stability

This protocol outlines a general method to assess the stability of this compound in different solvents over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a stable aprotic solvent like DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the solvents to be tested (e.g., Methanol, Ethanol, Water, Acetonitrile, DMSO).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), analyze an aliquot of each test solution by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial peak area or concentration.

    • Store the remaining test solutions under controlled temperature and light conditions.

    • Analyze aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time for each solvent to visualize the stability profile.

Protocol for Forced Degradation Studies

Forced degradation studies can help identify potential degradation products and pathways under stress conditions.

  • Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of the compound to a light source with a specified output (e.g., UV lamp at 365 nm) for a defined period. Include a dark control stored under the same conditions.[1]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Analysis: Analyze the samples from each stress condition by LC-MS to identify and characterize any degradation products.

Visualizations

Degradation_Pathways This compound This compound Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product  + Nucleophile  (e.g., H2O, ROH) Lactam Hydrolysis Product Lactam Hydrolysis Product This compound->Lactam Hydrolysis Product  H+ or OH- Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Light (hν)

Caption: Potential degradation pathways for this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Test_Solutions Dilute in Test Solvents (e.g., 100 µM) Stock_Solution->Test_Solutions T0_Analysis T=0 Analysis (HPLC/LC-MS) Test_Solutions->T0_Analysis Time_Point_Incubation Incubate under Controlled Conditions T0_Analysis->Time_Point_Incubation Time_Point_Analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) Time_Point_Incubation->Time_Point_Analysis Data_Analysis Calculate % Remaining and Plot Data Time_Point_Analysis->Data_Analysis

Caption: Experimental workflow for assessing solvent-dependent stability.

References

Method development for analyzing 2-Chloro-1,7-naphthyridin-8(7H)-one purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method development and routine analysis of 2-Chloro-1,7-naphthyridin-8(7H)-one purity, primarily using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound purity analysis?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. Given the aromatic nature of the naphthyridine ring system, a mobile phase consisting of a mixture of water (with an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is recommended. UV detection is suitable due to the chromophores in the molecule; a starting wavelength of around 254 nm is often effective.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthetic route. Based on related naphthyridinone syntheses, likely impurities include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Such as 1-hydroxy-7H-[1][2]naphthyridin-8-one, a potential precursor to the chlorinated compound.[3]

  • Over-chlorinated products: Dichloro- or trichloro-naphthyridinone species.

  • Isomers: Positional isomers of the chloro group on the naphthyridine ring.

  • Degradation products: Resulting from exposure to light, heat, or incompatible solvents.

Q3: My peak for this compound is showing significant tailing. What can I do to improve the peak shape?

A3: Peak tailing for heterocyclic compounds is often due to secondary interactions with residual silanols on the silica-based column. To mitigate this:

  • Adjust mobile phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanols and improve peak symmetry.

  • Use a different column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.

  • Lower the sample concentration: High concentrations can lead to peak fronting or tailing.

Q4: I am seeing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks could be impurities, degradation products, or artifacts from the system. To investigate:

  • Run a blank: Inject your solvent blank to ensure the peaks are not from your mobile phase or system contamination.

  • Perform stress testing: Subject a sample to heat, acid, base, and light to see if any of the unknown peaks increase, suggesting they are degradation products.

  • Use Mass Spectrometry (MS): If available, an LC-MS system can provide mass-to-charge ratio information for the unknown peaks, which can help in their identification. For example, the mass of the parent compound is expected to be around 180.59 g/mol .[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Troubleshooting Guide

Table 2: Common HPLC Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
No Peaks - No sample injected- Detector off or not connected- Incorrect mobile phase- Verify injection- Check detector status and connections- Ensure correct mobile phase composition
Ghost Peaks - Contamination in mobile phase- Carryover from previous injection- Use fresh, high-purity solvents- Run a needle wash program and inject a blank
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp failing- Flush column with mobile phase until baseline is stable- Ensure proper mixing and degassing of mobile phase- Check lamp energy and replace if necessary
Poor Resolution - Inappropriate mobile phase- Column degradation- Optimize mobile phase gradient and composition- Replace the column with a new one of the same type
Retention Time Shift - Change in mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase accurately- Ensure stable column temperature- Monitor column performance and replace as needed

Visualizations

Experimental Workflow for Purity Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Diluent (50:50 ACN:H2O) A->B C Vortex and Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System D->E F Inject Sample E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Generate Report I->J

Caption: Workflow for the purity analysis of this compound.

Troubleshooting Logic for Unexpected Peaks

G Start Unexpected Peak Observed Blank Inject Solvent Blank Start->Blank PeakPresent Peak in Blank? Blank->PeakPresent Contamination Source is System/Solvent Contamination PeakPresent->Contamination Yes NotInBlank Peak is Sample-Related PeakPresent->NotInBlank No LCMS Analyze by LC-MS NotInBlank->LCMS Identify Identify Mass of Unknown Peak LCMS->Identify Compare Compare to Known Impurities Identify->Compare

Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-1,7-naphthyridin-8(7H)-one and Other Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Biological Performance of Naphthyridine Scaffolds

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in medicinal chemistry, with different isomers demonstrating a wide array of biological activities. This guide provides a comparative analysis of 2-Chloro-1,7-naphthyridin-8(7H)-one and other key naphthyridine isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting available experimental data, this report aims to facilitate informed decisions in the selection and design of naphthyridine-based compounds for therapeutic applications.

Isomeric Landscape and Biological Significance

Naphthyridines exist in six isomeric forms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), with the position of the nitrogen atoms significantly influencing their chemical properties and biological activities.[1] These scaffolds are prevalent in numerous clinically approved drugs and investigational agents, demonstrating their versatility in targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2]

Comparative Biological Activity

While direct comparative data for this compound is limited in publicly available literature, we can infer its potential and compare the broader 1,7-naphthyridine class with other isomers based on existing studies. The following tables summarize key biological activities of various naphthyridine isomers.

Anticancer Activity

Naphthyridine derivatives have shown significant promise as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines. The 1,8-naphthyridine scaffold, in particular, has been extensively studied.

Compound/Isomer ClassCell LineIC50 (µM)Reference
1,8-Naphthyridine Derivatives
Compound 10c MCF7 (Breast Cancer)1.47[3]
Compound 8d MCF7 (Breast Cancer)1.62[3]
Compound 4d MCF7 (Breast Cancer)1.68[3]
Compound 16 HeLa (Cervical Cancer)0.7[4]
Compound 16 HL-60 (Leukemia)0.1[4]
Compound 16 PC-3 (Prostate Cancer)5.1[4]
1,7-Naphthyridine Derivatives
Data for this compound not available
2,7-Naphthyridine Derivatives
Data not available in a comparable format
1,5-Naphthyridine Derivatives
Data not available in a comparable format
1,6-Naphthyridine Derivatives
Data not available in a comparable format
Antimicrobial Activity

The antimicrobial properties of naphthyridines are well-documented, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[1]

Compound/Isomer ClassOrganismMIC (µg/mL)Reference
1,8-Naphthyridine Derivatives
Brominated derivative 31b Bacillus subtilis1.7 (IC50 for DNA gyrase)[1]
Brominated derivative 31f Bacillus subtilisNot specified[1]
2,7-Naphthyridine Derivatives
Compound 10j Staphylococcus aureus8[5]
Compound 10f Staphylococcus aureus31[5]
1,7-Naphthyridine Derivatives
Data for this compound not available
1,5-Naphthyridine Derivatives
Data not available in a comparable format
1,6-Naphthyridine Derivatives
Data not available in a comparable format
Enzyme Inhibition

The ability of naphthyridines to inhibit specific enzymes is a key mechanism behind their therapeutic effects. Poly(ADP-ribose) polymerase (PARP) and various kinases are important targets.

Compound/Isomer ClassEnzymeIC50 (µM)Reference
1,7-Naphthyridine Analogues
Compound BAY-09 derivative PIP4K2A0.066 - 18.0[6]
1,5-Naphthyridine Derivatives
AZD5305PARP10.003[7]
AZD5305PARP21.4[7]
1,8-Naphthyridine Derivatives
Data not available in a comparable format
2,7-Naphthyridine Derivatives
Data not available in a comparable format
1,6-Naphthyridine Derivatives
Data not available in a comparable format

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by naphthyridine derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing enzyme inhibition.

Signaling_Pathway cluster_Wnt Canonical Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation beta_catenin->Degradation Ubiquitination & Degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Canonical Wnt Signaling Pathway.

PI3K_Akt_Signaling_Pathway cluster_PI3K PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway.

Experimental_Workflow cluster_Workflow PARP1 Inhibition Assay Workflow Compound_Prep Compound Preparation Enzyme_Assay PARP1 Enzyme Assay Compound_Prep->Enzyme_Assay Data_Acquisition Data Acquisition (e.g., Fluorescence) Enzyme_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: PARP1 Inhibition Assay Workflow.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are representative protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4][8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (naphthyridine derivatives) and a positive control (e.g., doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

PARP1 Inhibition Assay
  • Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.

  • PARP1 Reaction: Add PARP1 enzyme, activated DNA, and varying concentrations of the test inhibitor to the wells. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP. After incubation, add a chromogenic substrate (e.g., TMB) and stop the reaction with sulfuric acid.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • IC50 Calculation: Determine the IC50 value from the inhibitor concentration-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available data indicates that naphthyridine isomers are a rich source of biologically active compounds with significant potential in drug discovery. The 1,8- and 1,5-naphthyridine scaffolds have been extensively explored, yielding potent anticancer and enzyme-inhibiting agents. While data for 1,7- and 2,7-naphthyridine derivatives is less abundant, the existing studies on PIP4K2A inhibition and antimicrobial activity suggest these isomers also hold considerable promise.

Crucially, the lack of direct comparative data for this compound highlights a significant knowledge gap. Future research should focus on the systematic evaluation of this and other under-explored naphthyridine derivatives. Head-to-head comparisons of all six isomers in a standardized panel of assays would be invaluable for elucidating clear structure-activity relationships and guiding the rational design of next-generation naphthyridine-based therapeutics. Such studies will undoubtedly accelerate the translation of these versatile scaffolds into clinically effective drugs.

References

Comparative Efficacy Analysis of 2-Chloro-1,7-naphthyridin-8(7H)-one and Established PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the putative PARP1 inhibitor, 2-Chloro-1,7-naphthyridin-8(7H)-one, against well-characterized and clinically approved PARP inhibitors: Olaparib, Talazoparib, and Veliparib. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, inhibitory potencies, and the experimental protocols used for their evaluation.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in the formation of toxic double-strand breaks (DSBs).[3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective tumor cell death.[2][4][5][6] This targeted approach has led to the successful development of several PARP inhibitors for cancer therapy.[7][8]

Comparative Inhibitory Potency

While specific experimental data for this compound is not publicly available, this guide presents a comparative table of established PARP1 inhibitors to serve as a benchmark for the evaluation of novel compounds of the naphthyridinone class.

InhibitorTarget(s)IC50 (PARP1)PARP Trapping PotencyKey Indications
Olaparib PARP1, PARP2~1-5 nMModerateOvarian, Breast, Pancreatic, Prostate Cancer[7][9]
Talazoparib PARP1, PARP2~1 nMHighBreast, Prostate Cancer[10][11]
Veliparib PARP1, PARP2~5 nMLowInvestigational for various cancers[2][12]
This compound Putative PARP1Not AvailableNot AvailableNot Applicable

Note: IC50 values can vary depending on the specific assay conditions. The PARP trapping potency is a critical aspect of the mechanism of action for some inhibitors, where they stabilize the PARP-DNA complex, leading to increased cytotoxicity.[1][13][14]

Mechanism of Action: PARP1 Signaling Pathway

PARP1 plays a central role in DNA damage response. Upon detection of a single-strand break, PARP1 is recruited to the site of damage and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[15][16] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.[1] PARP inhibitors act by competing with NAD+ for the catalytic domain of PARP1, thereby preventing PAR chain synthesis and hindering the recruitment of the repair machinery.[1]

PARP1_Signaling_Pathway cluster_inhibition Inhibitory Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork Unrepaired SSB leads to Replication Fork Collapse NAD NAD+ NAD->PAR Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PAR->Repair_Complex Recruits SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB HR_Proficient Homologous Recombination (HR Proficient Cells) DSB->HR_Proficient HR_Deficient Homologous Recombination (HR Deficient Cells, e.g., BRCA-/-) DSB->HR_Deficient HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 Inhibits Catalytic Activity & PARP Trapping

Caption: PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Experimental Protocols

The evaluation of PARP inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

PARP1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Methodology:

  • A recombinant human PARP1 enzyme is used.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the PARP1 enzyme, a DNA substrate (e.g., nicked DNA), and NAD+.

  • The test compound is added at various concentrations.

  • The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.

  • The amount of PAR produced is quantified. This can be done using various methods, such as:

    • ELISA-based assays: Using an antibody that recognizes PAR.

    • Fluorescence-based assays: Using a fluorescently labeled NAD+ analog.

  • The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is calculated from the dose-response curve.

PARP Trapping Assay

Objective: To measure the ability of an inhibitor to trap PARP1 on DNA.

Methodology:

  • Cells are treated with the test compound at various concentrations.

  • Cells are lysed, and the chromatin-bound proteins are separated from the soluble proteins.

  • The amount of PARP1 in the chromatin fraction is quantified by Western blotting or ELISA.

  • An increase in chromatin-bound PARP1 indicates PARP trapping.

Cellular Proliferation Assay

Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines, particularly those with and without HR deficiencies (e.g., BRCA1/2 mutated vs. wild-type).

Methodology:

  • Cancer cell lines are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

  • The GI50 (concentration for 50% growth inhibition) or IC50 is calculated to determine the compound's potency in a cellular context.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzymatic_Assay PARP1 Enzymatic Assay (IC50 Determination) Trapping_Assay PARP Trapping Assay (Potency Assessment) Enzymatic_Assay->Trapping_Assay Confirm Mechanism Proliferation_Assay Cell Proliferation Assay (BRCAwt vs. BRCAmut) Trapping_Assay->Proliferation_Assay Correlate with Cellular Effect DNA_Damage_Assay DNA Damage Response (γH2AX Foci Formation) Proliferation_Assay->DNA_Damage_Assay Validate Mechanism Xenograft_Model Xenograft Models (Tumor Growth Inhibition) DNA_Damage_Assay->Xenograft_Model Assess In Vivo Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of a novel PARP1 inhibitor.

Conclusion

The development of PARP inhibitors has marked a significant advancement in targeted cancer therapy. While this compound remains to be fully characterized, its structural class suggests potential as a PARP1 inhibitor. The established inhibitors Olaparib, Talazoparib, and Veliparib provide a robust framework for comparison, highlighting the importance of not only potent enzymatic inhibition but also the nuanced mechanism of PARP trapping. Future studies on novel naphthyridinone compounds should focus on rigorous evaluation using the described experimental protocols to ascertain their therapeutic potential in the landscape of PARP-targeted oncology.

References

Comparative Cross-Reactivity Profiling of 1,7-Naphthyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available cross-reactivity data for the specific compound 2-Chloro-1,7-naphthyridin-8(7H)-one is limited. Therefore, this guide provides a comparative analysis of potent and highly selective 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, as representative examples of this scaffold's selectivity profile. These compounds serve as valuable chemical probes for studying the lipid kinase PIP4K2A.[1][2]

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for assessing their therapeutic potential and off-target effects. This guide summarizes the selectivity and potency of two prominent 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, against a broad panel of kinases.

In Vitro Potency against PIP4K2A

BAY-091 and BAY-297 are potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in phosphoinositide signaling.[1][3][4] Their inhibitory activity was determined using biochemical assays with varying ATP concentrations.

CompoundAssay FormatATP ConcentrationIC50 (nM)
BAY-091 ADP-Glo10 µM1.3
HTRF10 µM8.5
HTRF2 mM16.4
BAY-297 ADP-Glo10 µM13
ADP-Glo250 µM69
HTRF10 µM110
HTRF2 mM769

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

Cross-Reactivity Profiling

To assess their selectivity, BAY-091 and BAY-297 were screened against a commercial panel of 373 kinases at a concentration of 1 µM.[1]

CompoundKinase Panel SizeCompound ConcentrationNumber of Off-Target Kinases with >60% Inhibition
BAY-091 3731 µM0
BAY-297 3731 µM0

Data sourced from J Med Chem. 2021;64(21):15883-15911[1]

The results demonstrate an exceptional kinase selectivity profile for both compounds, with no significant inhibition of any of the 373 kinases tested.[1] This high selectivity underscores the potential of the 1,7-naphthyridine scaffold for developing targeted kinase inhibitors.

Signaling Pathway

BAY-091 and BAY-297 target PIP4K2A, an enzyme that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[3][4][5] PI(4,5)P2 is a crucial precursor for second messengers in various signal transduction pathways that regulate cell proliferation, survival, and motility.[3][5] Inhibition of PIP4K2A has been explored as a potential therapeutic strategy in p53-deficient tumors.[1]

PIP4K2A Signaling Pathway PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 ATP -> ADP Downstream Downstream Signaling (e.g., PLC, PI3K) PI45P2->Downstream Cellular Cellular Processes (Proliferation, Survival) Downstream->Cellular BAY091_297 BAY-091 / BAY-297 BAY091_297->PIP4K2A Inhibition

Caption: The role of PIP4K2A in the phosphoinositide signaling pathway and its inhibition by BAY-091/BAY-297.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

The in vitro potency of the inhibitors was determined using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6]

Materials:

  • PIP4K2A enzyme

  • Substrate (e.g., PI5P)

  • ATP

  • Test compounds (BAY-091, BAY-297)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the kinase and test compound to the wells of a 384-well plate and incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 2 hours).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for a specified time (e.g., 30-40 minutes).

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for a specified time (e.g., 30-60 minutes).

  • Measure the luminescence signal using a plate reader.

  • Calculate IC50 values from the dose-response curves.

Kinase Profiling Experimental Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Test Compound Dilution Incubation Incubate Kinase & Compound Compound->Incubation Kinase Kinase & Substrate Prep Kinase->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Stop Stop Reaction & Deplete ATP Reaction->Stop Signal Generate Luminescent Signal Stop->Signal Read Read Plate Signal->Read

Caption: A generalized workflow for a biochemical kinase assay used for cross-reactivity profiling.

References

A Comparative Spectroscopic Analysis of 1,5-, 1,7-, and 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the spectral characteristics of three key naphthyridine isomers, providing a foundation for their identification, characterization, and application in medicinal chemistry.

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The positional isomerism of the nitrogen atoms within the ring system gives rise to distinct electronic and steric properties, which in turn influence their spectroscopic signatures and biological activities. This guide provides a comparative analysis of the spectral data for three common naphthyridine isomers: 1,5-naphthyridine, 1,7-naphthyridine, and 1,8-naphthyridine. The information presented herein is intended to aid researchers in the unambiguous identification and differentiation of these isomers, and to provide context for their potential roles in modulating signaling pathways.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for distinguishing between the naphthyridine isomers. The spectra are generally recorded in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of Naphthyridine Isomers in CDCl₃

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
1,5-Naphthyridine 8.997.648.41-8.417.648.99
1,7-Naphthyridine 9.057.558.258.657.95-9.51
1,8-Naphthyridine 9.097.488.167.488.169.09-

Table 2: ¹³C NMR Spectral Data of Naphthyridine Isomers in CDCl₃ [1]

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-4a (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-8a (ppm)
1,5-Naphthyridine [1]151.13124.30137.41143.98151.13124.30137.41143.98-
1,7-Naphthyridine 152.8122.0136.5148.8147.5121.2-150.2135.8
1,8-Naphthyridine 153.5121.5136.8146.2128.7121.5153.5-146.2

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectra of the naphthyridine isomers are characterized by absorptions corresponding to C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending vibrations.

Table 3: Key IR Absorption Bands of Naphthyridine Isomers (cm⁻¹)

CompoundC-H Stretch (Aromatic)Ring Skeletal VibrationsC-H Out-of-Plane Bending
1,5-Naphthyridine ~3050~1600-1400~850-750
1,7-Naphthyridine 3090, 3055, 3045~1600-1350853, 819, 783
1,8-Naphthyridine ~3040~1580-1450~830-740

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy ionization technique that results in the formation of a molecular ion (M⁺) and characteristic fragment ions. The fragmentation patterns can be used to confirm the molecular weight and provide structural information. For all three isomers, the molecular ion is expected at a mass-to-charge ratio (m/z) of 130.

Table 4: Key Mass Spectrometry Data of Naphthyridine Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1,5-Naphthyridine 130103, 76
1,7-Naphthyridine 130103, 76
1,8-Naphthyridine 130103, 76

The primary fragmentation pathway for naphthyridines involves the loss of HCN (27 amu) to form an ion at m/z 103, followed by further fragmentation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for the naphthyridine isomers.

Experimental_Workflows cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry (EI) nmr_sample Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl3 nmr_tube Transfer to NMR tube nmr_sample->nmr_tube nmr_spectrometer Acquire 1H and 13C spectra on a 400 MHz or higher field spectrometer nmr_tube->nmr_spectrometer nmr_processing Process data (FT, phasing, baseline correction) nmr_spectrometer->nmr_processing ir_sample Place a small amount of neat solid sample on ATR crystal ir_pressure Apply pressure to ensure good contact ir_sample->ir_pressure ir_spectrometer Acquire spectrum (e.g., 4000-400 cm-1) ir_pressure->ir_spectrometer ir_processing Process data (background subtraction, baseline correction) ir_spectrometer->ir_processing ms_sample Introduce a small amount of sample into the ion source (e.g., via direct insertion probe) ms_ionization Ionize with a 70 eV electron beam ms_sample->ms_ionization ms_analyzer Separate ions in a mass analyzer (e.g., quadrupole) ms_ionization->ms_analyzer ms_detection Detect ions and generate mass spectrum ms_analyzer->ms_detection

Caption: General experimental workflows for NMR, FTIR, and Mass Spectrometry.

Involvement in Signaling Pathways

Naphthyridine derivatives have emerged as potent modulators of various signaling pathways implicated in diseases such as cancer and inflammation. The isomeric nature of the naphthyridine core allows for fine-tuning of the binding affinity and selectivity towards specific biological targets.

1,5-Naphthyridine: Derivatives of 1,5-naphthyridine have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2] The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of the TGF-β type I receptor (ALK5) kinase is a key mechanism of action for these compounds.

TGFB_Pathway TGFB TGF-β Receptor TGF-β Receptor (ALK5) TGFB->Receptor SMAD SMAD2/3 Receptor->SMAD phosphorylates SMAD4 SMAD4 SMAD->SMAD4 complexes with Nucleus Nucleus SMAD4->Nucleus Gene Target Gene Expression Nucleus->Gene Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Receptor inhibits

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

1,7-Naphthyridine: Certain 1,7-naphthyridine derivatives have been developed as potent and selective inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A), a lipid kinase involved in the PI3K/AKT signaling pathway.[3] This pathway is critical for cell survival and proliferation, and its aberrant activation is common in cancer.

PI3K_Pathway PIP4K2A PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 PI5P PI(5)P PI5P->PIP4K2A PI3K PI3K PI45P2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->PIP4K2A inhibits

Caption: Inhibition of PIP4K2A in the PI3K/AKT pathway by 1,7-naphthyridine derivatives.

1,8-Naphthyridine: The 1,8-naphthyridine scaffold is present in a wide array of compounds with diverse biological activities. Notably, derivatives have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation signaling.[4] Overexpression or mutation of EGFR is a common driver of tumorigenesis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by 1,8-naphthyridine derivatives.

Conclusion

The 1,5-, 1,7-, and 1,8-naphthyridine isomers possess distinct spectroscopic properties that allow for their differentiation. Their unique electronic distributions, dictated by the positions of the nitrogen atoms, not only influence their NMR, IR, and mass spectra but also their ability to interact with biological targets. The data and protocols presented in this guide serve as a valuable resource for researchers working with these important heterocyclic compounds, facilitating their identification and providing a foundation for the rational design of novel therapeutic agents targeting key signaling pathways.

References

Navigating the Therapeutic Potential of Naphthyridinones: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from benchtop assays to preclinical models is paramount. This guide provides a comparative overview of the biological activities of chloro-substituted naphthyridinone derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. Due to the limited publicly available data on the specific compound 2-Chloro-1,7-naphthyridin-8(7H)-one, this guide synthesizes findings from structurally related chloro-naphthyridinone analogs to offer a broader perspective on their potential therapeutic applications, ranging from oncology to infectious diseases.

The naphthyridine scaffold is recognized as a "privileged structure" in drug discovery, with various derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, influencing their target engagement and overall efficacy. This guide will delve into the available in vitro and in vivo data for several classes of chloro-naphthyridinone derivatives, presenting a comparative analysis to aid in the evaluation and future development of this compound class.

In Vitro Activity Profile of Chloro-Naphthyridinone Derivatives

The in vitro evaluation of chloro-naphthyridinone derivatives has revealed a diverse range of biological activities, with notable potency in anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Cytotoxicity

Several studies have highlighted the potent cytotoxic effects of chloro-naphthyridinone derivatives against various human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1][2]

Compound ClassCell Line(s)IC50 ValuesReference
Benzo[b][2][4]naphthyridine-4-carboxamidesMurine P388 leukemia, Lewis lung carcinoma (LLTC), Human Jurkat leukemia<10 nM (for some derivatives)[5]
2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][2][4]naphthyridine-4-carboxamidesMurine P388 leukemia, Lewis lung carcinoma (LLTC)<10 nM (for some derivatives)[6]
7-substituted 2,3-dihydro-1,8-naphthyridinesMIA PaCa-2 (human pancreatic cancer)11 µM (for compound 11)[7]
2-phenyl-7-methyl-1,8-naphthyridine derivativesMCF7 (human breast cancer)1.47 - 7.89 µM[8]
Antimicrobial Activity

The antibacterial and antifungal potential of chloro-naphthyridinone derivatives has also been explored, with some compounds demonstrating significant activity against multi-drug resistant strains. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[9][10]

Compound ClassMicrobial Strain(s)MIC ValuesReference
2-Chloro-1,8-naphthyridine-3-carbaldehydeE. coli, S. pyogenesModerate to high activity[9]
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives (with chloro substituent)S. aureus, E. coli, A. niger, C. albicans35.5–75.5 μg/mL[9]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli 06, S. aureus 10, P. aeruginosa 24≥ 1.024 µg/mL (synergistic with fluoroquinolones)[11][12]
1,8-naphthyridine-3-carbonitrile derivativesMycobacterium tuberculosis H37Rv6.25 to ≤50 μg/mL[13][14]

In Vivo Efficacy of Chloro-Naphthyridinone Derivatives

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. Several chloro-naphthyridinone derivatives have been evaluated in preclinical animal models, demonstrating promising therapeutic outcomes.

Antitumor Activity in Animal Models

In vivo studies have corroborated the anticancer potential observed in cell-based assays. Administration of these compounds in tumor-bearing mice has led to significant tumor growth inhibition and, in some cases, complete tumor regression.

Compound ClassAnimal ModelDosing & RegimenOutcomeReference
2-methyl and 2-(3,4-dimethoxyphenyl) benzo[b][2][4]naphthyridine-4-carboxamidesMice with subcutaneous colon 38 tumorsSingle dose (3.9 mg/kg)Curative[5]
2-(4-fluorophenyl) benzo[b][2][4]naphthyridin-(5H)one derivativeMice with subcutaneous colon 38 tumorsSingle dose (1.8 mg/kg)Curative[6]
Naphthyridinone Derivative (PKMYT1 Inhibitor)Not specifiedNot specifiedPromising in vivo antitumor efficacy[15][16][17]
Anti-inflammatory and Antibacterial In Vivo Effects

Beyond oncology, chloro-naphthyridinone derivatives have also shown promise in models of inflammation and infectious disease.

Compound ClassAnimal ModelDosing & RegimenOutcomeReference
7-chloro-6-fluoro-N-(...)-1,4-dihydro-1,8-naphthyridine-3-carboxamideLPS-treated mice1.25 to 5 mg/kgSignificant inhibition of TNF-α, IL-1-β, IL-6 and MIP-1-α; protection against endotoxin-induced lethality[18]
Naphthyridin-2-one derivative (FabI and FabK inhibitor)Rat model of infection with multi-drug resistant S. aureusOral administrationGood in vivo efficacy[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activity of naphthyridinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

  • Reaction Mixture: A reaction mixture containing a buffer (e.g., phosphate buffer pH 8.0), the test compound, and the AChE enzyme is prepared in a 96-well plate.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Color Development: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: The rate of color development is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[4][19]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of chloro-naphthyridinone derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

dot digraph "Anticancer_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

"Chloro-Naphthyridinone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topoisomerase_II" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Replication_Repair" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "PKMYT1_Kinase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CDK1_Phosphorylation" [fillcolor="#FBBC05", fontcolor="#202124"]; "G2_M_Transition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Cycle_Arrest" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Chloro-Naphthyridinone" -> "Topoisomerase_II" [label="Inhibition", fontcolor="#202124"]; "Topoisomerase_II" -> "DNA_Replication_Repair" [label="Blocks", fontcolor="#202124"]; "DNA_Replication_Repair" -> "Apoptosis" [label="Induces", fontcolor="#202124"];

"Chloro-Naphthyridinone" -> "PKMYT1_Kinase" [label="Inhibition", fontcolor="#202124"]; "PKMYT1_Kinase" -> "CDK1_Phosphorylation" [label="Prevents inhibitory", fontcolor="#202124"]; "CDK1_Phosphorylation" -> "G2_M_Transition" [label="Disrupts", fontcolor="#202124"]; "G2_M_Transition" -> "Cell_Cycle_Arrest" [label="Leads to", fontcolor="#202124"]; } }

Figure 1. Postulated anticancer mechanisms of action for chloro-naphthyridinone derivatives.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

"Compound_Synthesis" [fillcolor="#F1F3F4", fontcolor="#202124"]; "In_Vitro_Screening" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cytotoxicity_Assay" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Antimicrobial_Assay" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Enzyme_Inhibition_Assay" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Lead_Compound_Identification" [fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vivo_Studies" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Animal_Models" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Efficacy_Toxicity_Evaluation" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound_Synthesis" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Cytotoxicity_Assay"; "In_Vitro_Screening" -> "Antimicrobial_Assay"; "In_Vitro_Screening" -> "Enzyme_Inhibition_Assay"; "Cytotoxicity_Assay" -> "Lead_Compound_Identification"; "Antimicrobial_Assay" -> "Lead_Compound_Identification"; "Enzyme_Inhibition_Assay" -> "Lead_Compound_Identification"; "Lead_Compound_Identification" -> "In_Vivo_Studies"; "In_Vivo_Studies" -> "Animal_Models"; "Animal_Models" -> "Efficacy_Toxicity_Evaluation"; } }

Figure 2. A generalized workflow for the preclinical evaluation of naphthyridinone derivatives.

References

Benchmarking 2-Chloro-1,7-naphthyridin-8(7H)-one Against the PARP Inhibitor Olaparib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound 2-Chloro-1,7-naphthyridin-8(7H)-one against the well-established poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. While information on the specific biological activity of this compound is emerging, its core naphthyridine structure is found in various biologically active molecules, including some PARP inhibitors. This guide outlines the necessary experimental framework to benchmark its potential efficacy and mechanism of action against a clinical standard.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2][3][4] In cancer therapy, PARP inhibitors have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][3][5][6][7] This concept, known as synthetic lethality, occurs when the simultaneous loss of two DNA repair pathways leads to cancer cell death, while cells with at least one functional pathway remain viable.[5][6][7]

Olaparib, sold under the brand name Lynparza, is a potent PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][8][5] It functions by inhibiting PARP's enzymatic activity and by trapping PARP on DNA, leading to an accumulation of DNA damage and subsequent cell death in cancer cells.[9][10]

This guide will use Olaparib as the standard compound to evaluate the potential of this compound as a novel therapeutic agent.

Comparative Data Summary

To facilitate a direct and clear comparison, all quantitative data from the proposed experiments should be summarized in the following tabular format.

ParameterThis compoundOlaparib (Standard)
Biochemical Assays
PARP1 IC₅₀ (nM)Experimental ValueReference Value
PARP2 IC₅₀ (nM)Experimental ValueReference Value
Cellular Assays
Cell Viability IC₅₀ (µM) - BRCA1 mutant cell line (e.g., MDA-MB-436)Experimental ValueReference Value
Cell Viability IC₅₀ (µM) - BRCA proficient cell line (e.g., MCF-7)Experimental ValueReference Value
PARP Trapping Activity (relative to vehicle)Experimental ValueReference Value
Pharmacokinetic Properties
Half-life (t½) (hours)Experimental Value~15 hours[8]
Cₘₐₓ (µg/mL)Experimental Value5.4 µg/mL (300 mg dose)[5]
AUC (µg·h/mL)Experimental Value39.2 µg·h/mL (300 mg dose)[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound.

Biochemical Assays: PARP Inhibition

Objective: To determine the in vitro inhibitory activity of the test compound against PARP1 and PARP2 enzymes.

Methodology:

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, NAD⁺, activated DNA, and a detection reagent (e.g., based on incorporation of biotinylated PAR).

  • Procedure:

    • Dispense the test compound and Olaparib (as a positive control) across a range of concentrations into a 96-well plate.

    • Add PARP enzyme, NAD⁺, and activated DNA to initiate the PARP reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of poly(ADP-ribose) (PAR) formed using a colorimetric or fluorescent plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays: Cell Viability and PARP Trapping

Objective: To assess the cytotoxic effects of the test compound on cancer cell lines with and without BRCA mutations and to quantify its ability to trap PARP on DNA.

Methodology for Cell Viability:

  • Cell Lines: Utilize a BRCA1-mutant cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MCF-7).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound and Olaparib for a specified duration (e.g., 72 hours).

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC₅₀ values from the dose-response curves.

Methodology for PARP Trapping:

  • Principle: This assay quantifies the amount of PARP enzyme that remains bound to DNA after treatment with an inhibitor.

  • Procedure:

    • Treat cells with the test compound and Olaparib.

    • Lyse the cells and separate the DNA-bound proteins from the soluble proteins.

    • Quantify the amount of PARP in the DNA-bound fraction using an ELISA-based method.

  • Data Analysis: Express the PARP trapping activity as a fold change relative to vehicle-treated cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER recruits repair proteins BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) during replication PARPi This compound or Olaparib PARPi->PARP inhibits Trapped_PARP PARP Trapping PARPi->Trapped_PARP induces Replication_Fork_Stall Replication Fork Stall Trapped_PARP->Replication_Fork_Stall DSB_Accumulation DSB Accumulation Replication_Fork_Stall->DSB_Accumulation HRR_Deficiency Homologous Recombination Repair (HRR) Deficiency (e.g., BRCA mutation) DSB_Accumulation->HRR_Deficiency Apoptosis Apoptosis (Cell Death) HRR_Deficiency->Apoptosis leads to

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_PK Pharmacokinetic Studies (in vivo) Biochem_Start Compound Dilution PARP_Assay PARP1/2 Enzymatic Assay Biochem_Start->PARP_Assay IC50_Calc_Biochem IC50 Determination PARP_Assay->IC50_Calc_Biochem Cell_Culture Cell Seeding (BRCA+/BRCA-) Treatment Compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay PARP_Trapping_Assay PARP Trapping Assay Treatment->PARP_Trapping_Assay IC50_Calc_Cell IC50 Determination Viability_Assay->IC50_Calc_Cell Trapping_Quant Quantification of Trapped PARP PARP_Trapping_Assay->Trapping_Quant Animal_Dosing Compound Administration Blood_Sampling Blood Sample Collection Animal_Dosing->Blood_Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Parameters Calculation of t1/2, Cmax, AUC LC_MS->PK_Parameters

Caption: Workflow for benchmarking a novel PARP inhibitor candidate.

Conclusion

This guide provides a structured framework for the preclinical evaluation of this compound as a potential PARP inhibitor, using Olaparib as a benchmark. The outlined experimental protocols and data presentation formats will ensure a rigorous and objective comparison. The successful execution of these studies will provide critical insights into the compound's therapeutic potential and inform future drug development efforts.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-1,7-naphthyridin-8(7H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 2-Chloro-1,7-naphthyridin-8(7H)-one, a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure laboratory safety and environmental compliance. The following procedures are based on established guidelines for the disposal of halogenated organic compounds.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).[2] Contaminated clothing should be removed immediately.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

In case of exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Ingestion: Rinse mouth with water and seek medical attention.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is critical for safe and cost-effective disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Dedicated Waste Stream: Designate a specific waste container for "Halogenated Organic Waste."[3][5] Never mix halogenated compounds with non-halogenated organic solvents.[6] Mixing increases disposal costs and complexity.[3][6]

  • Container Specifications: Use a compatible, leak-proof container with a tightly sealing screw cap.[3][5] The container must be in good condition.[5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[5] Do not use abbreviations or chemical formulas.[5] If other halogenated solvents are added to the same container, their full names must also be listed.[5]

Storage of Halogenated Waste

Proper storage of the waste container prior to disposal is essential to prevent accidents and ensure safety.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[3]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

  • Closure: The waste container must be kept closed at all times, except when actively adding waste.[3][5]

Disposal Procedure

Under no circumstances should this compound or its waste solutions be disposed of down the drain.[6][7] Halogenated organic compounds are harmful to aquatic life and can persist in the environment.[8]

The standard and required method for the final disposal of halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[9]

To arrange for disposal:

  • Ensure the waste container is appropriately filled (typically no more than 75-90% full to allow for expansion).[3]

  • Complete a hazardous waste disposal request form as provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • Schedule a pickup with the EHS office for proper disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS office.[5]

  • Containment: For small spills, wear your full PPE. Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.[2]

  • Labeling and Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for its disposal through your EHS office.[3]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data Summary for Halogenated Organic Waste Streams

ParameterGuidelineRationale
pH Range 5.5 - 9.5To prevent corrosion of storage containers and avoid violent reactions with incompatible substances.[6]
Water Content MinimizeTo improve the efficiency of incineration and reduce disposal costs.[3]
Heavy Metals ExcludeTo avoid the formation of highly toxic residues during incineration and to comply with disposal regulations.[3][6]
Strong Oxidizers/Reducers ExcludeTo prevent potentially explosive or exothermic reactions within the waste container.[6]
Sulfides/Cyanides ExcludeTo prevent the generation of toxic gases (H₂S or HCN) upon acidification.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe spill Spill Occurs start->spill waste_gen Waste Generated ppe->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate waste_gen->spill container Use Designated, Labeled, and Sealed Container segregate->container storage Store in Secondary Containment in a Designated SAA container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup disposal Final Disposal: High-Temperature Incineration ehs_pickup->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect and Seal in Labeled Container contain_spill->collect_spill collect_spill->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-1,7-naphthyridin-8(7H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-1,7-naphthyridin-8(7H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator for organic vapors and particulates is required.
Dissolving and Mixing Safety goggles or a face shield.[1]Chemical-resistant gloves (double gloving recommended).Chemical-resistant laboratory coat or gown.[2]Work in a certified chemical fume hood.
Running Reactions Safety goggles or a face shield.[1]Chemical-resistant gloves.Chemical-resistant laboratory coat or gown.[2]Work in a certified chemical fume hood.
Handling Spills Safety goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved full-face respirator with appropriate cartridges.
Waste Disposal Safety goggles.Chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area.

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls:

  • All work with this compound in solid or concentrated form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully within the fume hood.[4]

  • Dissolving: Add solvents to the solid slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully to avoid contaminating skin or clothing. Wash hands thoroughly with soap and water.[5]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[4][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

Waste Segregation:

  • Solid Waste: Collect unused or waste solid this compound in a designated, labeled, and sealed container. This includes any contaminated consumables such as weigh boats and filter papers.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatible.

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste container.[2]

Disposal Procedure:

  • All waste must be handled in accordance with institutional, local, state, and federal regulations.

  • Waste containers should be clearly labeled with the chemical name and associated hazards.

  • Arrange for pick-up and disposal by a licensed hazardous waste management company. High-temperature incineration is a common disposal method for this type of chemical waste.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and contaminated soil into a suitable container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D E Perform Experiment (e.g., Dissolving, Reaction) D->E F Decontaminate Equipment and Work Area E->F G Segregate and Package Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,7-naphthyridin-8(7H)-one
Reactant of Route 2
2-Chloro-1,7-naphthyridin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.